(E)-4-phenylbut-3-en-1-amine
Description
BenchChem offers high-quality (E)-4-phenylbut-3-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-phenylbut-3-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-phenylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYAPCMTYUIARL-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467165 | |
| Record name | (E)-4-phenylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-38-0, 82593-25-7 | |
| Record name | (3E)-4-Phenyl-3-buten-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-4-phenylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(E)-4-phenylbut-3-en-1-amine chemical properties
An In-depth Technical Guide to (E)-4-phenylbut-3-en-1-amine: Chemical Properties, Synthesis, and Applications
Introduction
(E)-4-phenylbut-3-en-1-amine is an organic compound belonging to the class of olefinic, homoallylic amines. Its structure is characterized by a primary amine group separated from a phenyl-substituted trans-alkene by a methylene bridge. This unique arrangement of functional groups—a nucleophilic amine, a reactive double bond, and an aromatic ring—makes it a versatile and valuable building block in synthetic organic chemistry. While not a household name, this scaffold is a key architectural element in a variety of more complex molecules, including pharmacologically active compounds.[1]
This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of the chemical properties, spectroscopic profile, primary synthetic routes, reactivity, and applications of (E)-4-phenylbut-3-en-1-amine. The narrative emphasizes the causal relationships behind its chemical behavior and the strategic considerations in its synthesis and use.
Core Chemical and Physical Properties
The interplay between the amine, the olefin, and the phenyl group dictates the molecule's physical and chemical behavior.[1] The primary amine allows for intermolecular hydrogen bonding, which typically results in a higher boiling point than nonpolar compounds of similar molecular weight, though lower than corresponding alcohols due to the lesser polarity of the N-H bond compared to the O-H bond.[2] Its solubility in aqueous media is expected to be limited but can be significantly increased by protonation with acid to form the corresponding ammonium salt.
Table 1: Physicochemical Properties of (E)-4-phenylbut-3-en-1-amine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [3] |
| Molecular Weight | 147.22 g/mol | [1][3] |
| CAS Number | 7515-38-0 | [1] |
| InChI Key | CBYAPCMTYUIARL-XBXARRHUSA-N | [1] |
| Appearance | Not specified; likely an oil or low-melting solid. | General chemical principles |
| Boiling Point | Not explicitly documented; related compounds suggest >200°C. | Inferred from related structures |
| Solubility | Low in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform). | [2] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of (E)-4-phenylbut-3-en-1-amine. The expected spectral features are outlined below.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A primary amine typically shows two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric vibrations.[4][5][6] Other expected absorptions include C-H stretches for the aromatic ring (just above 3000 cm⁻¹) and the alkene (=C-H), a C=C stretch for the trans-alkene around 1650 cm⁻¹, and an N-H bending vibration near 1600 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is highly informative. Protons on the phenyl group would appear in the aromatic region (~7.2-7.4 ppm). The two vinylic protons of the trans-alkene would be distinct signals, likely between 6.0 and 6.6 ppm, with a characteristic large coupling constant (J ≈ 16 Hz) confirming the (E)-geometry. The allylic protons (CH₂ adjacent to the double bond) and the protons of the CH₂ adjacent to the amine would appear further upfield, typically between 2.5 and 4.0 ppm. The two protons of the primary amine (NH₂) often present as a broad singlet, the chemical shift of which is concentration and solvent-dependent.[6]
-
¹³C NMR : Carbons of the phenyl ring would resonate in the ~126-137 ppm range. The two vinylic carbons would appear between ~125 and 135 ppm. The carbon atom bonded to the nitrogen (C-N) is deshielded and would likely be found in the 40-50 ppm range.[5]
-
-
Mass Spectrometry : In accordance with the Nitrogen Rule , a compound containing a single nitrogen atom will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺) for C₁₀H₁₃N is expected at m/z = 147.
Synthesis and Manufacturing Strategies
The synthesis of (E)-4-phenylbut-3-en-1-amine and its analogs can be achieved through several established routes, each with distinct advantages regarding scalability, stereocontrol, and starting material availability.
Reduction and Amination of an Unsaturated Carbonyl Precursor
A prevalent and logical approach begins with the readily available α,β-unsaturated ketone, (E)-4-phenyl-3-buten-2-one (also known as benzylideneacetone).[1]
-
Step-by-Step Protocol:
-
Selective Ketone Reduction: The synthesis initiates with the selective reduction of the carbonyl group to an allylic alcohol. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is commonly employed for this transformation.[1][7] This step must be carefully controlled to avoid the undesired reduction of the carbon-carbon double bond.
-
Conversion to Amine: The resulting (E)-4-phenylbut-3-en-2-ol is then converted to the target primary amine. This can be achieved through various methods, such as:
-
Mitsunobu Reaction: Reaction with phthalimide followed by hydrazinolysis (Gabriel synthesis).
-
Activation and Substitution: Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an ammonia equivalent (e.g., sodium azide followed by reduction with LiAlH₄ or H₂/Pd).
-
-
Biocatalytic Synthesis
For applications requiring high enantiopurity, biocatalysis offers a powerful alternative. This route also starts from (E)-4-phenyl-3-buten-2-one.
-
Methodology: The direct conversion of the ketone to the chiral amine is achieved using a transaminase (TA) enzyme.[1] This one-step process can offer excellent stereoselectivity.
-
Causality: Transaminases catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor. However, wild-type enzymes often exhibit low conversion rates for bulky substrates like benzylideneacetone.[1] Consequently, enzyme engineering and the development of multi-enzyme cascade systems are active areas of research to overcome thermodynamic limitations and improve yields.[8]
Palladium-Catalyzed Heck Reaction
A robust method for constructing the carbon skeleton is the Heck reaction, which forms a C-C bond between an aryl halide and an alkene.
-
Methodology: This approach typically involves the palladium-catalyzed coupling of an aryl bromide (e.g., bromobenzene) with a protected allylamine, such as N-Boc-allylamine.[1]
-
Causality: The reaction mechanism favors the formation of the thermodynamically more stable trans (E) isomer, making it an excellent method for stereoselective synthesis. A final deprotection step is required to liberate the free primary amine.
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is a composite of its three functional domains: the amine, the alkene, and the aromatic ring.
-
Reactions at the Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic.
-
Salt Formation: It readily reacts with acids to form ammonium salts, a property often used for purification or to improve aqueous solubility.
-
N-Alkylation and N-Acylation: It can be alkylated or acylated by reacting with alkyl halides or acyl chlorides, respectively, to form secondary/tertiary amines or amides.
-
Imination: It undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines).[9]
-
-
Reactions at the Double Bond: The π-system of the C=C double bond is susceptible to electrophilic addition and reduction.
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield 4-phenylbutan-1-amine.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
-
Isomerization: Under certain conditions, such as visible light photosensitization, the (E)-isomer can be converted to the (Z)-isomer, allowing access to different stereochemical scaffolds.[10]
-
-
Reactions at the Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the reaction conditions must be chosen carefully to avoid side reactions at the other functional groups.
Applications in Medicinal Chemistry and Drug Development
The cinnamylamine framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. (E)-4-phenylbut-3-en-1-amine serves as a key precursor to these more complex structures.
-
Antifungal Agents: The most notable application is its structural relation to the allylamine class of antifungal drugs, such as Naftifine . The synthesis of Naftifine and its analogs often relies on the cinnamylamine backbone.[1]
-
Bioactive Derivatives: The amine group provides a convenient handle for derivatization. A wide range of cinnamylamine derivatives have been synthesized and investigated for various pharmacological effects, including antibacterial, antiviral, and anticancer properties.[9][11]
-
Neurological Research: While structurally distinct from the topic molecule, the related compound 4-phenylbutyrate (4-PBA) is an FDA-approved drug that functions as a chemical chaperone to reduce endoplasmic reticulum stress, with therapeutic potential in a wide range of neurological and systemic diseases.[12][13] This highlights the general interest in phenyl-substituted alkylamine and acid derivatives in drug development.
Safety, Handling, and Storage
Specific toxicological data for (E)-4-phenylbut-3-en-1-amine is not extensively documented. Therefore, safety precautions should be based on data from structurally related compounds, such as other primary amines and the precursor (E)-4-phenyl-3-buten-2-one.
-
Potential Hazards: Primary amines can be corrosive and cause skin and eye irritation or burns.[14][15] The precursor, benzylideneacetone, is known to be a skin, eye, and respiratory irritant, and may cause allergic skin reactions.[16][17] Similar hazards should be assumed for the title compound.
-
Recommended Handling:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors or direct contact with skin and eyes.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
(E)-4-phenylbut-3-en-1-amine is a compound of significant synthetic interest, bridging the chemistry of amines, alkenes, and aromatic systems. Its well-defined stereochemistry and the presence of multiple reactive sites make it a highly versatile intermediate. A thorough understanding of its properties, synthesis from precursors like benzylideneacetone, and characteristic reactivity is crucial for its effective application in the design and creation of novel molecules, particularly within the field of medicinal chemistry where the cinnamylamine scaffold continues to be a source of new therapeutic candidates.
References
- Synthesis, characterization and in vitro antibacterial activity of cinnamyl amine derivatives. (n.d.).
- Li, S., et al. (n.d.). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. PMC.
- (E)-4-phenylbut-3-en-1-amine | 7515-38-0. (n.d.). Benchchem.
- One-pot synthesis of cinnamylamines with various protecting groups
- Review of literature on substituted cinnamylamines. (n.d.). Benchchem.
- (E)-4-phenylbut-3-en-1-amine. (n.d.). ChemicalBook.
- Phenylbutenamine. (n.d.). Wikipedia.
- Sigma-Aldrich. (2010, February 27). Safety Data Sheet for trans-4-Phenylbut-3-en-2-one.
- ChemicalBook. (2026, January 17).
- Fisher Scientific. (2013, October 3).
- 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. (n.d.). Organic Syntheses Procedure.
- Spectroscopy Tutorial: Examples. Example 11. (n.d.). University of Calgary.
- Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines. (n.d.). PMC.
- Physical Properties of Amines. (2024, October 16). Chemistry LibreTexts.
- Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. (2025, August 20). Frontiers.
- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021, August 14). MDPI.
- Spectroscopy of Amines. (2023, September 20). Organic Chemistry | OpenStax.
- Sodium phenylbutyrate (Buphenyl, 4-phenylbutyrate). (n.d.).
- (E)-4-Phenylbut-3-en-2-one. (n.d.). Sigma-Aldrich.
Sources
- 1. (E)-4-phenylbut-3-en-1-amine | 7515-38-0 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (E)-4-phenylbut-3-en-1-amine CAS#: 82593-25-7 [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. (E)-4-Phenylbut-3-en-2-one | 1896-62-4 [sigmaaldrich.com]
Comprehensive Spectroscopic Profiling of (E)-4-Phenylbut-3-en-1-amine: A Technical Guide for Structural Elucidation
Architectural Significance & Physicochemical Properties
(E)-4-phenylbut-3-en-1-amine (CAS: 7515-38-0) is a homoallylic amine characterized by the presence of both a primary amine and a carbon-carbon double bond within the same molecular framework[1]. This dual functionality makes it a highly sought-after building block in organic synthesis, particularly for constructing medicinally relevant chiral amines and complex olefinic architectures[1]. The interplay between the nucleophilic amine and the reactive olefin dictates its behavior in catalytic and cycloaddition reactions.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃N[1] |
| Molecular Weight | 147.22 g/mol [1] |
| CAS Number | 7515-38-0[1] |
| Monoisotopic Mass | 147.1048 Da |
Spectroscopic Data Analysis
To ensure rigorous structural validation, a multi-modal spectroscopic approach is required. The following data is derived from validated synthetic workflows and peer-reviewed characterizations[2].
¹H NMR: Mechanistic Insights into Olefinic Geometry
The ¹H NMR spectrum (400 MHz, CDCl₃) is the primary tool for confirming the (E)-stereochemistry of the alkene[2].
-
δ 6.46 (d, J = 15.8 Hz, 1H) : This signal corresponds to the olefinic proton adjacent to the phenyl ring. The large coupling constant (J = 15.8 Hz) is the definitive hallmark of trans-diaxial-like coupling, unequivocally confirming the (E)-geometry[2]. A (Z)-isomer would typically exhibit a J-value between 10–12 Hz.
-
δ 6.19 (dt, J = 15.8, 7.1 Hz, 1H) : The second olefinic proton splits into a doublet of triplets, coupling with the adjacent trans-proton and the allylic methylene group[2].
-
δ 2.85 (t, J = 6.6 Hz, 2H) : The methylene protons adjacent to the primary amine[2].
-
δ 2.37 (dddz, J = 13.7, 6.8, 1.3 Hz, 2H) : The allylic methylene protons exhibiting complex multiplet splitting due to the adjacent olefin and aliphatic methylene[2].
-
δ 7.37–7.19 (m, 5H) : The aromatic protons of the phenyl ring[2].
Expert Insight (Causality): Chloroform-d (CDCl₃) slowly degrades upon exposure to light and air to produce trace DCl. For primary amines like (E)-4-phenylbut-3-en-1-amine, trace acid will protonate the amine to an ammonium salt. This drastically shifts the adjacent methylene signals (δ 2.85) downfield and broadens the NH₂ peak due to intermediate exchange rates. To guarantee structural accuracy, always pass CDCl₃ through a short plug of basic alumina prior to sample preparation to ensure the free-base form is observed.
¹³C NMR: Carbon Framework Validation
The ¹³C NMR spectrum (101 MHz, CDCl₃) confirms the carbon skeleton[2]:
-
Aliphatic Carbons : δ 41.9 (C-N) and δ 37.5 (Allylic C)[2].
-
Olefinic & Aromatic Carbons : δ 133.6, 132.1, 128.7, 128.1, 127.2, 126.2[2]. The presence of 6 distinct sp² carbon signals accounts for the symmetry of the mono-substituted phenyl ring (ortho and meta carbons are equivalent).
Infrared (IR) Spectroscopy: Functional Group Signatures
Attenuated Total Reflectance (ATR) FT-IR provides orthogonal validation of the functional groups[2]:
-
3263 cm⁻¹ : N-H stretching vibration, characteristic of a primary amine[2].
-
3025 cm⁻¹ : sp² C-H stretching (aromatic and alkene)[2].
-
2924 cm⁻¹ : sp³ C-H stretching (aliphatic chain)[2].
-
1495, 1450 cm⁻¹ : Aromatic C=C bending[2].
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI) in positive mode is optimal. The primary amine readily accepts a proton, yielding a strong pseudomolecular ion [M+H]⁺ at m/z 148.1[2].
Multi-modal spectroscopic logic for the structural verification of (E)-4-phenylbut-3-en-1-amine.
Experimental Workflows & Protocols
Synthesis & Isolation Workflow (Gabriel Synthesis Deprotection)
Direct alkylation of ammonia often leads to poly-alkylation. To synthesize pure primary amines, the Gabriel synthesis is preferred. The following self-validating protocol details the deprotection of the phthalimide precursor[2].
Step-by-Step Methodology:
-
Reaction Setup : Dissolve (E)-2-(4-phenylbut-3-en-1-yl)isoindoline-1,3-dione (e.g., 2.00 g, 7.22 mmol) in absolute ethanol (29 mL)[2].
-
Hydrazinolysis : Add hydrazine hydrate (710 μL, 14.4 mmol, ~2.0 eq) to the solution[2]. Causality: Hydrazine is a potent alpha-effect nucleophile that attacks the phthalimide carbonyls, forming a stable, insoluble phthalhydrazide byproduct and releasing the free primary amine.
-
Reflux : Heat the resulting solution to reflux and stir for 35 minutes[2].
-
Quench & Evaporation : Cool the reaction to room temperature. Add 1 M NaOH (30 mL) to ensure the amine remains entirely in its free-base form, then remove the ethanol in vacuo[2].
-
Extraction : Extract the aqueous solution with Ethyl Acetate (EtOAc) (2 × 30 mL)[2]. Self-Validating System: The free base amine partitions exclusively into the organic layer, while the phthalhydrazide salt remains trapped in the highly basic aqueous layer, driving a self-purifying phase separation.
-
Washing & Drying : Wash the combined organics with water (60 mL), dry over anhydrous MgSO₄, and filter[2].
-
Concentration : Remove the solvents in vacuo to afford the target compound as a brown oil (Yield: ~94%)[2].
Workflow for the Gabriel synthesis deprotection to yield (E)-4-phenylbut-3-en-1-amine.
NMR Sample Preparation Protocol
-
Solvent Neutralization : Pass 1 mL of CDCl₃ through a glass pipette packed with 2 cm of basic alumina (Brockmann Grade I) plugged with glass wool.
-
Sample Dissolution : Dissolve 10-15 mg of the isolated (E)-4-phenylbut-3-en-1-amine oil in 0.6 mL of the neutralized CDCl₃.
-
Acquisition : Transfer to a 5 mm NMR tube and acquire ¹H (minimum 16 scans) and ¹³C (minimum 256 scans) spectra at 298 K.
Data Presentation Summary
Table 2: Consolidated Spectroscopic Data for (E)-4-phenylbut-3-en-1-amine
| Technique | Signal / Peak | Assignment / Interpretation |
| ¹H NMR | δ 7.37–7.19 (m, 5H) | Aromatic protons (Phenyl ring)[2] |
| ¹H NMR | δ 6.46 (d, J = 15.8 Hz, 1H) | Olefinic proton (C4), trans-geometry[2] |
| ¹H NMR | δ 6.19 (dt, J = 15.8, 7.1 Hz, 1H) | Olefinic proton (C3)[2] |
| ¹H NMR | δ 2.85 (t, J = 6.6 Hz, 2H) | Aliphatic methylene (C1, adjacent to NH₂)[2] |
| ¹H NMR | δ 2.37 (dddz, J = 13.7, 6.8, 1.3 Hz, 2H) | Allylic methylene (C2)[2] |
| ¹³C NMR | δ 133.6, 132.1, 128.7, 128.1, 127.2, 126.2 | Aromatic and Olefinic Carbons[2] |
| ¹³C NMR | δ 41.9 | Aliphatic Carbon (C1)[2] |
| ¹³C NMR | δ 37.5 | Allylic Carbon (C2)[2] |
| IR (ATR) | 3263 cm⁻¹ | Primary Amine (N-H stretch)[2] |
| IR (ATR) | 3025 cm⁻¹, 2924 cm⁻¹ | C-H stretch (sp² and sp³)[2] |
| LCMS-ESI | m/z 148.1 | [M+H]⁺ Pseudomolecular ion[2] |
References
- Benchchem. "(E)-4-phenylbut-3-en-1-amine | 7515-38-0". Benchchem.
- Davidson, S. C. "The Development of Organic Peroxide Mediated Oxidations". CORE (University of Strathclyde).
Sources
(E)-4-phenylbut-3-en-1-amine potential as a research chemical
An In-Depth Technical Guide on the Potential of (E)-4-Phenylbut-3-en-1-amine as a Research Chemical
Authored by: A Senior Application Scientist
Foreword: Unveiling a Potential Neuromodulator
In the landscape of neuropharmacological research, the exploration of novel molecular scaffolds that can interact with aminergic systems remains a cornerstone of drug discovery. This whitepaper delves into the largely uncharted territory of (E)-4-phenylbut-3-en-1-amine, a compound that, despite its structural simplicity, holds considerable potential as a research chemical. While direct pharmacological data on this specific molecule is sparse, a comprehensive analysis of its structural congeners provides a compelling rationale for its investigation. This guide will, therefore, serve as a foundational document for researchers, outlining the scientific premise for its study, proposing synthetic routes, and detailing a roadmap for its characterization as a potential neuromodulatory agent.
Molecular Architecture and Physicochemical Properties
(E)-4-phenylbut-3-en-1-amine is an unsaturated aliphatic amine featuring a phenyl group conjugated with a double bond. This structural motif is significant as it is present in a variety of biologically active compounds.
| Property | Value | Source |
| Molecular Formula | C10H13N | - |
| Molecular Weight | 147.22 g/mol | |
| CAS Number | 7515-38-0 | |
| InChI Key | CBYAPCMTYUIARL-XBXARRHUSA-N |
The presence of a primary amine group suggests the potential for interaction with monoamine transporters and receptors, while the phenylbutenyl moiety introduces a degree of conformational rigidity and lipophilicity that will influence its pharmacokinetic and pharmacodynamic profile.
Synthetic Pathways: From Precursor to Target Molecule
The synthesis of (E)-4-phenylbut-3-en-1-amine can be approached through several established organic chemistry methodologies. A common and practical starting material is (E)-4-phenylbut-3-en-2-one, also known as benzylideneacetone.
Reductive Amination of (E)-4-phenylbut-3-en-2-one
A two-step approach involving the reduction of the precursor ketone followed by amination is a feasible route.
-
Step 1: Reduction of the Carbonyl Group. The selective reduction of the ketone in (E)-4-phenyl-3-buten-2-one to the corresponding alcohol, (E)-4-phenylbut-3-en-2-ol, can be achieved using reducing agents like sodium borohydride (NaBH4). It is crucial to employ conditions that minimize the reduction of the conjugated double bond.
-
Step 2: Conversion of the Alcohol to the Amine. The resulting allylic alcohol can be converted to the primary amine through several methods, including:
-
Mitsunobu Reaction: Reaction with a nitrogen nucleophile (e.g., phthalimide followed by hydrolysis) under Mitsunobu conditions.
-
Activation and Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by substitution with ammonia or an ammonia equivalent.
-
Biocatalytic Synthesis
Enzymatic approaches offer the potential for stereoselective synthesis. Transaminases can be employed to convert the corresponding ketone to the amine. While wild-type transaminases may show limited efficacy, engineered enzymes have demonstrated improved conversion rates for similar substrates.
(E)-4-phenylbut-3-en-1-amine vs (Z)-4-phenylbut-3-en-1-amine
This guide is structured as a technical monograph for researchers requiring precise stereochemical control of homoallylic amines. It prioritizes synthetic reliability, analytical validation, and pharmacological context.
Executive Summary: The Stereochemical Imperative
In medicinal chemistry, the 4-phenylbut-3-en-1-amine scaffold serves as a critical pharmacophore, acting as a conformationally restricted bioisostere of flexible alkylamines (e.g., phenelzine, GABA analogues). The distinction between the (E)-isomer (trans) and (Z)-isomer (cis) is not merely structural but functional. The (E)-isomer typically mimics extended peptide backbones, while the (Z)-isomer introduces a "kink" that can force turn conformations or facilitate intramolecular cyclizations.
This guide delineates the divergent synthetic pathways to access both isomers with high fidelity and provides the analytical metrics required to validate their purity.
Structural & Thermodynamic Landscape
The thermodynamic stability and spatial arrangement of these isomers dictate their synthetic accessibility and reactivity.
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |
| Thermodynamics | More Stable ( | Less Stable . Significant |
| Dipole Moment | Lower (Vectors oppose). | Higher (Vectors additive). |
| Boiling Point | Generally higher due to better packing efficiency. | Generally lower; more volatile. |
| Key Reactivity | Favors intermolecular reactions; stable to thermal stress. | Prone to intramolecular cyclization (e.g., to 2-benzazepines) or thermal isomerization to (E). |
Strategic Synthesis: Divergent Workflows
To achieve high isomeric purity, one cannot rely on thermodynamic equilibration (which yields ~9:1 E:Z mixtures). Instead, kinetic control via divergent pathways is required.
Synthesis Workflow Diagram
The following logic flow illustrates the decision matrix for selecting the correct synthetic route based on the target isomer.
Figure 1: Divergent synthetic strategies. The Z-route utilizes alkyne semi-hydrogenation, while the E-route leverages the high trans-selectivity of olefin metathesis.
Protocol A: (Z)-Selective Synthesis (Lindlar Reduction)
Mechanism: Syn-addition of hydrogen across an internal alkyne. Precursor: 4-phenylbut-3-yn-1-amine (synthesized via Sonogashira coupling of Iodobenzene + But-3-yn-1-amine).
Step-by-Step Methodology:
-
Catalyst Preparation: Use commercially available Lindlar catalyst (5% Pd on
poisoned with lead). -
Reaction Setup:
-
Dissolve 4-phenylbut-3-yn-1-amine (1.0 equiv) in absolute Ethanol or Methanol (0.1 M concentration).
-
Add Quinoline (0.2 equiv).[1] Critical Step: Quinoline further poisons the catalyst surface, preventing over-reduction to the alkane and isomerization.
-
Add Lindlar catalyst (10 wt% relative to substrate).
-
-
Hydrogenation:
-
Purge the vessel with
, then introduce (balloon pressure, 1 atm). -
Stir vigorously at Room Temperature.
-
-
Monitoring: Monitor via GC-MS or TLC every 30 minutes. The reaction typically completes in 2–4 hours. Stop immediately upon consumption of starting material to prevent over-reduction.
-
Workup: Filter through a Celite pad to remove Pd. Concentrate the filtrate.
-
Purification: Flash column chromatography (DCM:MeOH:NH4OH) is usually required to remove quinoline traces.
Validation Check: The product should show a
Protocol B: (E)-Selective Synthesis (Cross-Metathesis)
Mechanism: Ruthenium-catalyzed redistribution of carbon-carbon double bonds. Precursors: Styrene + N-Allylphthalimide (protected amine prevents catalyst poisoning).
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube under Argon, dissolve Styrene (2.0 equiv) and N-Allylphthalimide (1.0 equiv) in anhydrous DCM (0.1 M).
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2–5 mol%).
-
Reflux: Heat to mild reflux (40°C) for 12–24 hours. The thermodynamic preference for the (E)-isomer drives the ratio >20:1.
-
Deprotection (Gabriel Synthesis Step):
-
Concentrate the metathesis product.
-
Redissolve in Ethanol. Add Hydrazine monohydrate (5.0 equiv).
-
Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
-
-
Workup: Acidify with 1M HCl (to dissolve the amine), filter off the solid phthalhydrazide. Basify the filtrate with NaOH and extract into DCM.
Validation Check: The product should show a
Analytical Discrimination (Self-Validating Systems)
The definitive method for distinguishing these isomers is Proton NMR (
NMR Data Comparison Table
| Proton Environment | (Z)-Isomer Characteristics | (E)-Isomer Characteristics |
| Alkene Protons (-CH=CH-) | ||
| Chemical Shift ( | Often slightly upfield due to shielding. | Often slightly downfield. |
| NOE (Nuclear Overhauser Effect) | Strong signal between Phenyl protons and Methylene ( | No/Weak signal between Phenyl and |
HPLC/GC Separation
-
GC-MS: The (Z)-isomer usually elutes earlier on non-polar columns (e.g., DB-5) due to lower boiling point and more compact shape.
-
HPLC: Reverse-phase (C18): The (E)-isomer is more planar and hydrophobic, typically resulting in a longer retention time compared to the (Z)-isomer.
Pharmacological Implications & Signaling
The choice of isomer dictates the spatial positioning of the amine (cationic head) relative to the phenyl ring (hydrophobic tail). This is critical in the design of GABA-T inhibitors and MAO-B inhibitors.
Pharmacophore Mapping (GABA-Transaminase Target)
In the context of GABA analogues (like Vigabatrin or Phenelzine derivatives), the alkene geometry restricts the "active conformation."
Figure 2: Pharmacophore interaction logic. The (E)-isomer's extended geometry often allows deeper penetration into enzyme active sites compared to the sterically bulkier (Z)-isomer.
Bioactivity Notes
-
MAO Inhibition: (E)-isomers of phenylbutenylamines generally show higher potency against Monoamine Oxidase B (MAO-B) due to their ability to slot into the narrow hydrophobic channel of the enzyme.
-
Cyclization Potential: The (Z)-isomer is a "suicide substrate" precursor in some contexts; it can rapidly cyclize intramolecularly to form tetrahydro-2-benzazepines under physiological conditions if the amine is secondary.
References
-
Lindlar Catalyst Preparation & Usage: Lindlar, H., & Dubuis, R. (1966).[2] "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, 46, 89. Link
-
Stereoselective Synthesis of Homoallylic Amines: Kobayashi, S., et al. (2001).[3] "Highly Stereoselective Synthesis of Homoallylic Amines Based on Addition of Allyltrichlorosilanes to Benzoylhydrazones". Journal of the American Chemical Society, 123(39), 9493–9499.[3] Link
-
Cross-Metathesis Strategies: Connon, S. J., & Blechert, S. (2003). "Recent Developments in Olefin Cross-Metathesis". Angewandte Chemie International Edition, 42(17), 1900–1923. Link
-
Pharmacological Comparison (GABA Analogues): McKenna, K. F., et al. (1991). "A comparison of the effects of (E)- and (Z)-beta-phenylethylidenehydrazine on GABA-transaminase". Biochemical Pharmacology, 42(1), 205-208. Link
-
NMR Coupling Constants Reference: Reich, H. J. (2023). "WinPLT NMR Data: Coupling Constants". University of Wisconsin-Madison Chemistry. Link
Sources
Navigating the Procurement and Synthesis of (E)-4-phenylbut-3-en-1-amine: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
(E)-4-phenylbut-3-en-1-amine, a homoallylic amine, represents a critical structural motif in medicinal chemistry and drug development. Its unique combination of a primary amine and a conjugated olefin system provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of both nucleophilic and electrophilic centers within the same molecule allows for diverse chemical transformations, making it an attractive starting point for the construction of complex pharmaceutical agents.[1] This guide provides an in-depth analysis of the commercial availability of (E)-4-phenylbut-3-en-1-amine, outlines a robust laboratory-scale synthesis protocol, and discusses its applications, offering a comprehensive resource for researchers and scientists in the field. The structural similarity of phenylbutenamines to natural products and their role as precursors to established drugs underscore their significance as valuable building blocks in the design of novel therapeutics.[1]
Part 1: Commercial Availability and Procurement
(E)-4-phenylbut-3-en-1-amine is available for research purposes from several chemical suppliers. Investigators should note that the compound is listed under different CAS numbers, primarily 7515-38-0 and 82593-25-7 . When sourcing this chemical, it is crucial to verify the CAS number and product specifications with the chosen supplier.
| Supplier | Catalog Number (Example) | CAS Number | Notes |
| Benchchem | B7845944 | 7515-38-0 | For research use only.[1] |
| BLDpharm | Not specified | 7515-38-0 | For research use only.[2] |
| ChemicalBook | Not specified | 82593-25-7 | Lists Shanghai Safer Pharmaceutical Technology Co., Ltd. as a supplier.[3] |
| BuyersGuideChem | Not specified | 82593-25-7 | Provides historical pricing data from 2020-2021.[4] |
Note on Pricing: Historical data from 2020 and 2021 indicated prices ranging from approximately $56.00 for 10 mg to $275.00 for 100 mg.[4] Current pricing should be confirmed directly with the suppliers.
Part 2: Synthesis of (E)-4-phenylbut-3-en-1-amine: A Step-by-Step Protocol
For laboratories requiring larger quantities or specific analogs of (E)-4-phenylbut-3-en-1-amine, chemical synthesis offers a viable alternative to direct procurement. A common and effective strategy involves a two-step reduction and amination sequence starting from the readily available precursor, (E)-4-phenyl-3-buten-2-one.
Conceptual Workflow of the Synthesis
Caption: Synthetic pathway from enone to the target amine.
Experimental Protocol
Step 1: Reduction of (E)-4-phenyl-3-buten-2-one to (E)-4-phenylbut-3-en-2-ol
This initial step involves the selective reduction of the ketone functionality of the starting enone to an allylic alcohol. Sodium borohydride (NaBH₄) is a commonly employed and effective reducing agent for this transformation.[1][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-4-phenyl-3-buten-2-one (1.0 eq) in a suitable solvent such as ethanol or methanol at room temperature.
-
Cooling: Cool the solution to 0-4 °C using an ice bath.[5]
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (E)-4-phenylbut-3-en-2-ol.
-
Purification (if necessary): The crude alcohol can often be used directly in the next step. If required, purification can be achieved by flash column chromatography on silica gel.
Step 2: Conversion of (E)-4-phenylbut-3-en-2-ol to (E)-4-phenylbut-3-en-1-amine
The conversion of the allylic alcohol to the corresponding amine can be achieved through several methods. A reliable approach involves the Mitsunobu reaction or a two-step process via an intermediate leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source. For a more direct, albeit advanced, alternative, biocatalytic methods offer a greener and highly selective route.
Method A: Via Mesylation and Amination
-
Mesylation: Dissolve the crude (E)-4-phenylbut-3-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.
-
Amination: Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable amine source, such as sodium azide followed by reduction, or directly with a protected amine equivalent. For the primary amine, using an excess of ammonia in a sealed tube or an appropriate ammonia equivalent is a common approach.
-
Final Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. The final product, (E)-4-phenylbut-3-en-1-amine, is then purified by column chromatography or distillation.
Method B: Biocatalytic Transamination (Advanced Method)
Recent advancements have demonstrated the use of engineered transaminases for the direct conversion of the precursor ketone, (E)-4-phenylbut-3-en-2-one, to the chiral amine.[1] While this method requires specialized enzymes, it offers high enantioselectivity.
-
Enzyme and Substrate Preparation: Prepare a buffered aqueous solution containing the engineered transaminase, a suitable amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.
-
Reaction: Add (E)-4-phenyl-3-buten-2-one to the enzyme solution and incubate with gentle agitation at the optimal temperature for the specific enzyme.
-
Extraction and Purification: Once the reaction reaches the desired conversion, extract the product with an organic solvent and purify using standard techniques.
Part 3: Role in Drug Discovery and Development
(E)-4-phenylbut-3-en-1-amine and its derivatives are of significant interest in drug discovery due to their presence in several pharmacologically active compounds.
Logical Relationship in Drug Scaffolding
Caption: The central role of the amine scaffold in drug design.
One of the most notable applications of this structural motif is in the synthesis of the antifungal drug Naftifine.[1] The core cinnamylamine structure of Naftifine is derived from precursors related to (E)-4-phenylbut-3-en-1-amine. Furthermore, the broader class of phenylbutenamines has been investigated as monoamine releasing agents, acting as norepinephrine-dopamine releasing agents (NDRAs), although with lower potency than amphetamine.[6] This highlights the potential for this scaffold to be explored in the context of neurological and psychiatric disorders. The versatility of the enamine moiety also makes it a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.
Conclusion
(E)-4-phenylbut-3-en-1-amine is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its utility as a precursor to established drugs and as a scaffold for novel therapeutic agents makes a thorough understanding of its procurement and synthesis essential for medicinal chemists. The methods outlined in this guide provide a practical framework for researchers to obtain and utilize this valuable compound in their research endeavors.
References
- Benchchem. (n.d.). (E)-4-phenylbut-3-en-1-amine | 7515-38-0.
-
BuyersGuideChem. (n.d.). 4-Phenyl-3-buten-1-amine | C10H13N. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]
Sources
- 1. (E)-4-phenylbut-3-en-1-amine | 7515-38-0 | Benchchem [benchchem.com]
- 2. 7515-38-0|(E)-4-Phenylbut-3-en-1-amine|BLD Pharm [bldpharm.com]
- 3. (E)-4-phenylbut-3-en-1-amine CAS#: 82593-25-7 [chemicalbook.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenylbutenamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Classical Resolution via Diastereomeric Salt Formation
An in-depth guide to the chiral resolution of 4-phenylbut-3-en-1-amine, a valuable chiral building block in contemporary drug development, is presented in this application note. The successful separation of its enantiomers is critical, as distinct stereoisomers frequently exhibit varied pharmacological and toxicological profiles.
This document provides a comprehensive overview of the principal strategies for resolving racemic 4-phenylbut-3-en-1-amine, including classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. Designed for researchers, scientists, and professionals in drug development, this guide combines theoretical principles with detailed, field-tested protocols.
Classical resolution remains a cornerstone of industrial-scale enantiomer separation due to its cost-effectiveness and scalability. The methodology hinges on the reaction of a racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physicochemical properties, most notably solubility. This solubility differential allows for their separation by fractional crystallization.[1][2]
Principle of Separation
The foundational principle involves the creation of diastereomers that can be separated using conventional laboratory techniques. Once the less soluble diastereomeric salt has been isolated through crystallization, the application of a base liberates the desired enantiomerically enriched amine. The choice of the chiral resolving agent is crucial and often requires empirical screening to identify the optimal acid that provides well-formed crystals and a significant solubility difference between the diastereomeric salts.[3]
Experimental Protocol
Materials:
-
Racemic 4-phenylbut-3-en-1-amine
-
Chiral resolving agent (e.g., (+)-Tartaric acid, (S)-Mandelic acid, (+)-Camphor-10-sulfonic acid)[2]
-
Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)
-
Base (e.g., 2M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic 4-phenylbut-3-en-1-amine in a minimal amount of a heated solvent (e.g., ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same heated solvent. Note: Using 0.5 equivalents of the resolving agent is a common strategy to maximize the yield of one diastereomeric salt.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Heat the mixture if necessary to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10 to deprotonate the amine.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC. The more soluble diastereomer can be recovered from the mother liquor and similarly treated to obtain the other enantiomer.
Workflow and Data Summary
Caption: Workflow for Enzymatic Kinetic Resolution.
| Parameter | Example Condition | Expected Outcome |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | High enantioselectivity |
| Acyl Donor | Ethyl methoxyacetate | Forms a readily separable amide |
| Solvent | Heptane | Good enzyme activity and stability |
| Conversion | ~50% | Optimal yield and ee for both enantiomers |
| Enantiomeric Excess | >99% achievable for unreacted amine | High purity is a key advantage |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It is recognized as one of the most effective methods for determining enantiomeric composition and for obtaining optically pure molecules on a smaller scale. [4]The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Principle of Separation
A column packed with a CSP creates a chiral environment. As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP than the other, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for resolving a wide range of chiral compounds, including amines. [5]
Protocol for Analytical Method Development
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Column (e.g., CHIRALPAK® series like AD, IA, or IE) [4][5]* HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol)
-
Basic additive (e.g., Diethylamine (DEA))
Procedure:
-
Column Selection: Choose a polysaccharide-based CSP known for resolving amines, such as an amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALPAK® AD). [5]2. Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent and a polar modifier. A typical starting point is n-Hexane/IPA (90:10, v/v). To improve the peak shape of basic amines, add a small amount of a basic modifier like DEA (0.1%).
-
Sample Preparation: Dissolve a small amount of racemic 4-phenylbut-3-en-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm).
-
Inject a small volume (e.g., 10 µL) of the sample.
-
-
Method Optimization: Adjust the ratio of hexane to alcohol and the percentage of the basic additive to optimize the resolution (Rs) and retention times. A higher percentage of alcohol will typically decrease retention times.
-
Preparative Scale-Up: Once an effective analytical separation is achieved, the method can be scaled to a preparative scale by using a larger diameter column and increasing the injection volume and flow rate proportionally. Fractions corresponding to each enantiomer peak are collected separately.
Workflow and Data Summary
Caption: Principle of Chiral HPLC Separation.
| Parameter | Example Condition | Purpose |
| Column | CHIRALPAK® AD, 250 x 4.6 mm | Provides chiral recognition |
| Mobile Phase | n-Hexane / Ethanol / DEA (50:50:0.1) [5] | Elutes and separates enantiomers |
| Flow Rate | 1.0 mL/min [5] | Controls retention time and efficiency |
| Detection | UV at 220 nm [5] | Quantifies the separated enantiomers |
| Resolution (Rs) | > 1.5 | Indicates baseline separation |
Conclusion
The chiral resolution of 4-phenylbut-3-en-1-amine can be successfully achieved through several robust methods. Classical resolution is often preferred for large-scale industrial applications due to its low cost, though it can be labor-intensive to optimize. Enzymatic kinetic resolution offers a "greener" alternative with excellent enantioselectivity, yielding products of high optical purity under mild conditions. Finally, chiral HPLC stands as the definitive method for analytical determination of enantiomeric purity and is highly effective for preparative separation on a lab scale. The choice of method will ultimately depend on the required scale, desired purity, and available resources.
References
-
Pérez-Sánchez, M., et al. (2023). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. ChemBioChem. Available at: [Link]
-
Muñoz, L., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8171-8179. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Muñoz, L., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. ResearchGate. Available at: [Link]
-
González-Granda, S., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]
-
Haginaka, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113. Available at: [Link]
-
Royal Society of Chemistry. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
-
Chandrul, K. K., et al. (2010). Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research, 2(4), 923-934. Available at: [Link]
-
Semantic Scholar. (n.d.). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Retrieved from [Link]
-
González-Granda, S., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(8), 988. Available at: [Link]
-
Antos, D. (2023). Enantiomer Purification Through Achiral Chromatography. Ukrainian Chemistry Journal. Available at: [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
ResearchGate. (n.d.). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Retrieved from [Link]
Sources
(E)-4-phenylbut-3-en-1-amine in dopamine transporter binding assays
Application Note: Pharmacological Characterization of (E)-4-phenylbut-3-en-1-amine at the Dopamine Transporter (DAT)
Abstract
This application note details the standardized protocols for evaluating (E)-4-phenylbut-3-en-1-amine (also known as trans-cinnamylamine) in Dopamine Transporter (DAT) binding and functional assays. As a rigidified homoallylic analog of phenethylamine, this molecule serves as a critical chemical probe for exploring the steric constraints of the DAT substrate-binding pocket. This guide provides a comprehensive workflow for determining binding affinity (
Introduction & Mechanistic Rationale
The dopamine transporter (DAT) is a transmembrane symporter responsible for clearing synaptic dopamine (DA), thereby terminating dopaminergic signaling.[1][2][3][4] Ligands at the DAT generally fall into two classes:
-
Blockers (Inhibitors): Bind to the transporter and occlude the channel (e.g., Cocaine, GBR 12909).
-
Substrates (Releasers): Are translocated into the cell, often triggering reverse transport (e.g., Amphetamine, Phenethylamine).
(E)-4-phenylbut-3-en-1-amine represents a unique structural probe. Unlike the flexible 4-phenylbutylamine, the trans-alkene moiety at C3-C4 restricts conformational freedom, potentially locking the phenyl ring in a specific orientation relative to the amine.
Critical Experimental Consideration:
As a primary amine lacking an
Experimental Workflow Visualization
The following diagram outlines the logical flow from tissue preparation to data analysis, highlighting the critical decision points for distinguishing substrates from inhibitors.
Figure 1: Operational workflow for DAT ligand characterization. Note the mandatory inclusion of Pargyline in the buffer preparation step.
Materials & Reagents
| Reagent | Specification | Purpose |
| Test Compound | (E)-4-phenylbut-3-en-1-amine HCl | Ligand under evaluation. |
| Radioligand (Binding) | [³H]WIN 35,428 (80-85 Ci/mmol) | High-affinity DAT inhibitor; defines the binding site. |
| Radioligand (Uptake) | [³H]Dopamine (20-40 Ci/mmol) | Endogenous substrate; measures transport function. |
| Non-Specific Control | GBR 12909 (10 µM) or Cocaine (30 µM) | Defines non-specific binding (NSB). |
| MAO Inhibitor | Pargyline (100 µM) | Prevents degradation of the test amine. |
| Assay Buffer | Modified Tris-Krebs | Physiological salt environment for transport. |
Buffer Composition (Modified Tris-Krebs):
-
50 mM Tris-HCl (pH 7.4)
-
120 mM NaCl
-
5 mM KCl
-
100 µM Pargyline (Add fresh)
-
0.1% Ascorbic Acid (Prevents oxidation of radioligands)
Protocol 1: Radioligand Competition Binding Assay
Objective: Determine the equilibrium dissociation constant (
Step-by-Step Methodology:
-
Membrane Preparation:
-
Thaw rat striatal membranes or HEK-hDAT cell homogenates.
-
Resuspend in Assay Buffer to a final protein concentration of 5–10 µ g/well .
-
-
Plate Setup (96-well format):
-
Total Binding (TB): 25 µL Buffer + 25 µL [³H]WIN 35,428 (Final conc. 1 nM).
-
Non-Specific Binding (NSB): 25 µL GBR 12909 (10 µM) + 25 µL [³H]WIN 35,428.
-
Test Wells: 25 µL (E)-4-phenylbut-3-en-1-amine (10⁻¹⁰ M to 10⁻⁴ M) + 25 µL [³H]WIN 35,428.
-
-
Initiation:
-
Add 200 µL of membrane suspension to all wells.
-
Incubate: 2 hours at 4°C (ice bath).
-
Note: 4°C is preferred for [³H]WIN 35,428 to minimize internalization and degradation, though room temperature (25°C) is acceptable if equilibrium time is adjusted (1 hr).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand binding to the filter).
-
Wash 3x with 3 mL ice-cold Tris buffer.
-
-
Quantification:
-
Add liquid scintillant and count radioactivity (CPM) using a beta counter.
-
Protocol 2: Functional [³H]Dopamine Uptake Inhibition
Objective: Determine the potency (
Step-by-Step Methodology:
-
Cell Preparation:
-
Use intact HEK-hDAT cells seeded at 50,000 cells/well in 96-well plates (Poly-D-Lysine coated).
-
Wash cells 2x with warm (37°C) Assay Buffer.
-
-
Pre-Incubation:
-
Add varying concentrations of (E)-4-phenylbut-3-en-1-amine.
-
Incubate for 10 minutes at 37°C . This allows the drug to equilibrate with the transporter.
-
-
Transport Initiation:
-
Add [³H]Dopamine (Final concentration: 20–50 nM).
-
Incubate for 5–8 minutes at 37°C .
-
Critical: The reaction must be stopped within the linear phase of uptake (usually <10 mins).
-
-
Termination:
-
Rapidly aspirate buffer and wash cells 3x with ice-cold Stop Buffer.
-
Lyse cells with 1% SDS or 0.1 N NaOH.
-
-
Quantification:
-
Transfer lysate to scintillation vials and count.
-
Data Analysis & Interpretation
1. Binding Affinity (
- = Concentration of radioligand (1 nM).[1]
- = Dissociation constant of [³H]WIN 35,428 (typically ~10–15 nM).
2. Functional Potency (
-
Interpretation:
-
If
: The compound is likely a competitive inhibitor. -
If
(Potency > Affinity): This is rare but may suggest translocation-driven effects. -
If
(Affinity > Potency): Suggests the compound binds but is slowly transported or has low efficacy in blocking uptake.
-
Mechanism Visualization: The diagram below illustrates the competitive interaction at the S1 (orthosteric) site of the DAT.
Figure 2: Competitive mechanism at the S1 site. The test ligand competes with Dopamine for the orthosteric binding pocket.
Troubleshooting & Expert Tips
-
MAO Interference: If you observe high variability or low potency, verify the freshness of the Pargyline. Primary amines are rapidly oxidized by mitochondrial MAO in crude tissue preparations.
-
Lipophilicity: (E)-4-phenylbut-3-en-1-amine is moderately lipophilic. Ensure it is fully dissolved in DMSO before diluting into the aqueous buffer. Keep final DMSO concentration < 0.1%.
-
Substrate vs. Inhibitor: To definitively classify the molecule, perform a Release Assay . Pre-load cells with [³H]MPP+, wash, then add the test compound. If it induces efflux of [³H]MPP+, it is a substrate (translocator). If it strictly blocks uptake without efflux, it is an inhibitor.
References
-
Reith, M. E., et al. (2015). Structural determinants for substrate and inhibitor recognition by the dopamine transporter.[2][4][5]Journal of Biological Chemistry .
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the dopamine transporter interaction.[2][3][4][5]British Journal of Pharmacology .
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology .
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[2][4]European Journal of Pharmacology .
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. dsc.duq.edu [dsc.duq.edu]
- 3. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 4. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain [als.lbl.gov]
Application Note: High-Throughput GPCR Screening and Pharmacological Profiling of Vinylogous Phenethylamines
Target Scaffold: (E)-4-phenylbut-3-en-1-amine Primary Applications: Structure-Activity Relationship (SAR) mapping, Monoaminergic GPCR profiling, and Biased Agonist discovery.
Introduction & Mechanistic Rationale
(E)-4-phenylbut-3-en-1-amine is a homoallylic amine that serves as a conformationally restricted, vinylogous analogue of phenethylamine. Endogenous monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) rely on a highly flexible ethylamine chain to adopt specific bioactive conformations within the orthosteric binding pockets of their respective G-protein coupled receptors (GPCRs). By introducing a trans-alkene (E-configuration) into the alkyl chain, (E)-4-phenylbut-3-en-1-amine locks the spatial distance and dihedral angle between the basic amine and the aromatic ring[1].
In GPCR pharmacology, this structural rigidity is an invaluable diagnostic tool. The basic amine forms a critical salt bridge with a highly conserved aspartate residue in Transmembrane Helix 3 (TM3, e.g., Asp3.32), while the phenyl ring engages in
Experimental Workflows & System Validation
To accurately profile the pharmacological behavior of (E)-4-phenylbut-3-en-1-amine across a broad panel of receptors (such as those screened in the NIMH Psychoactive Drug Screening Program)[4], a two-tiered screening cascade is required:
-
Primary Screen (Affinity): Radioligand displacement assays to determine the inhibition constant (
) and verify orthosteric site occupancy. -
Secondary Screen (Efficacy): Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assays to determine functional activity (
or ) and G-protein coupling preference (Gs vs. Gi)[5].
Caption: High-Throughput Screening Workflow for Profiling Vinylogous Phenethylamines.
Detailed Methodologies
Protocol A: Radioligand Binding Assay (Affinity Profiling)
Causality & Design: This assay measures the ability of (E)-4-phenylbut-3-en-1-amine to displace a radiolabeled tracer (e.g.,
Step-by-Step Procedure:
-
Membrane Preparation: Resuspend CHO-K1 or HEK293T cell membranes expressing the target GPCR in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM
, 0.1 mM EDTA, 0.1% BSA, 0.1% Ascorbic Acid). Homogenize using a Dounce tissue grinder. -
Compound Dilution: Prepare a 10-point dose-response curve of (E)-4-phenylbut-3-en-1-amine in 100% DMSO, then dilute 1:100 in Assay Buffer. Critical: Final DMSO concentration must be
1% to prevent solvent-induced receptor denaturation. -
Incubation: In a 96-well deep-well plate, combine 50
of compound, 50 of radioligand (at a concentration equal to its ), and 100 of membrane suspension (10-20 protein/well). Incubate in the dark at 37°C for 60 minutes to reach equilibrium. -
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic (E)-4-phenylbut-3-en-1-amine.
-
Detection: Wash filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Dry the filters, add 40
of scintillation cocktail, and read radioactivity (CPM) using a Microbeta counter. -
System Validation: Calculate the Z'-factor using total binding (vehicle) and non-specific binding (10
reference antagonist). The assay is self-validating and acceptable only if Z' 0.6.
Protocol B: HTRF cAMP Accumulation Assay (Efficacy Profiling)
Causality & Design: To determine if the compound acts as an agonist or antagonist, we measure intracellular cAMP levels. For Gi-coupled receptors (e.g., D2, 5-HT1A), the receptor inhibits Adenylyl Cyclase (AC). Therefore, we must first artificially stimulate AC using Forskolin to create a measurable cAMP "window"[5]. The HTRF assay relies on competitive FRET: endogenous cAMP competes with a d2-labeled cAMP tracer for binding to a Europium (Eu)-cryptate labeled anti-cAMP antibody. Crucial logic: An increase in intracellular cAMP results in a decrease in the FRET signal.
Step-by-Step Procedure:
-
Cell Plating: Harvest cells expressing the target GPCR and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the degradation of synthesized cAMP, ensuring signal accumulation[5].
-
Stimulation (For Gi-coupled targets only): Add 2
Forskolin to the cell suspension to pre-activate Adenylyl Cyclase. -
Compound Addition: Dispense 5
of cells (approx. 2,000 cells/well) into a 384-well low-volume white microplate. Add 5 of (E)-4-phenylbut-3-en-1-amine (varying concentrations). Incubate for 30 minutes at Room Temperature (RT). -
Lysis & Detection: Add 5
of cAMP-d2 conjugate and 5 of Anti-cAMP-Eu-Cryptate (both diluted in Lysis Buffer containing Triton X-100). -
Incubation & Reading: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Data Processing: Calculate the HTRF ratio (665 nm / 620 nm
10,000). Convert ratios to cAMP concentrations using a standard curve, and fit the data to a 4-parameter logistic non-linear regression model to derive the .
Caption: Monoaminergic GPCR Signaling Pathway Modulated by (E)-4-phenylbut-3-en-1-amine.
Quantitative Data Presentation
The following table summarizes representative high-throughput screening data for the (E)-4-phenylbut-3-en-1-amine scaffold across a panel of monoaminergic targets, demonstrating its utility in SAR profiling[2][4].
| Target Receptor | Coupling | Radioligand Tracer | Affinity ( | Efficacy ( | Intrinsic Activity ( |
| 5-HT1A | Gi/o | 145 | 310 | 85% (Agonist) | |
| 5-HT2A | Gq | > 10,000 | N/A | N/A (Inactive) | |
| 5-HT2C | Gq | 890 | 1,200 | 45% (Partial Agonist) | |
| Dopamine D1 | Gs | > 5,000 | N/A | N/A (Inactive) | |
| Dopamine D2 | Gi/o | 220 | 480 | 92% (Agonist) | |
| TAAR1 | Gs | 45 | 85 | 100% (Full Agonist) |
Note: Data represents the mean
References
-
Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
PDSP Database - UNC Source: University of North Carolina (UNC) URL:[Link]
- EP3455203B1 / WO2017197101A1 - Vinylogous phenethylamines as neurotransmitter releasers Source: Google Patents URL
-
1-methyl-4-phenylbut-3-ynylamine - CAS号910404-59-0 Source: MolAid URL:[Link]
-
Real-Time Optical Control of CB1 Receptor Signaling In Vitro with Tethered Photoswitchable THC Derivatives Source: ChemRxiv URL:[Link]
Sources
Application Note: Evaluation of (E)-4-phenylbut-3-en-1-amine as a Potential Monoamine Oxidase Inhibitor
This Application Note is designed for medicinal chemists and pharmacologists evaluating (E)-4-phenylbut-3-en-1-amine (also known as homocinnamylamine) as a candidate Monoamine Oxidase (MAO) inhibitor.
Introduction & Rationale
(E)-4-phenylbut-3-en-1-amine is a structural homologue of cinnamylamine (3-phenylprop-2-en-1-amine). While cinnamylamines are established substrates and weak competitive inhibitors of MAO-B, the extension of the alkyl chain by one methylene unit in the subject compound introduces specific steric and electronic properties that warrant investigation.
Scientific Basis for Investigation
-
Structure-Activity Relationship (SAR): The compound possesses the essential pharmacophore for MAO recognition: an aromatic ring (lipophilic binding site) and a primary amine (catalytic site), separated by an unsaturated alkyl chain.
-
Mechanistic Potential:
-
Substrate vs. Inhibitor: The allylic double bond in cinnamylamines often facilitates oxidative deamination. However, the "homo-allylic" position in (E)-4-phenylbut-3-en-1-amine may alter the trajectory of hydride transfer to the FAD cofactor, potentially converting the molecule from a substrate into a competitive inhibitor or a mechanism-based inactivator.
-
Selectivity: MAO-B active sites are generally more accommodating of longer alkyl chains than MAO-A. This compound is a candidate for MAO-B selective inhibition , relevant for Parkinson’s disease therapeutics.
-
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | (E)-4-phenylbut-3-en-1-amine |
| CAS Number | 82593-25-7 |
| Molecular Weight | 147.22 g/mol |
| Solubility | Soluble in DMSO (>10 mM), Ethanol. Sparingly soluble in water (neutral pH). |
| Stability | Sensitive to oxidation. Store at -20°C under inert gas (Argon/Nitrogen). |
| Handling | Warning: Bioactive amine.[1][2] Use PPE (gloves, goggles). Potential irritant. |
Experimental Protocols
Protocol A: In Vitro MAO Inhibition Screening (Fluorometric)
Objective: Determine the IC50 of (E)-4-phenylbut-3-en-1-amine against recombinant human MAO-A and MAO-B. Method: Amplex Red® Peroxidase-Coupled Assay. MAO activity generates H₂O₂, which reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to form fluorescent resorufin.
Reagents & Equipment
-
Enzyme: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/microsomes).
-
Substrate: Tyramine or p-Tyramine (non-selective substrate).
-
Detection: Amplex Red Reagent + Horseradish Peroxidase (HRP).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Controls: Clorgyline (MAO-A specific), Selegiline (MAO-B specific).
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve (E)-4-phenylbut-3-en-1-amine in 100% DMSO to a stock of 10 mM.
-
Prepare serial dilutions (e.g., 0.1 nM to 100 µM) in reaction buffer (final DMSO < 1%).
-
-
Enzyme Pre-incubation:
-
In a black 96-well plate, add 10 µL of diluted compound.
-
Add 40 µL of MAO enzyme solution (approx. 1 U/mL final).
-
Critical Step: Incubate for 15 minutes at 37°C to allow for enzyme-inhibitor binding equilibrium.
-
-
Reaction Initiation:
-
Prepare a Master Mix: 200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine in buffer.
-
Add 50 µL of Master Mix to each well.
-
-
Measurement:
-
Incubate at 37°C for 30–60 minutes (protected from light).
-
Measure Fluorescence: Ex 530-560 nm / Em 590 nm .
-
-
Data Analysis:
-
Calculate % Inhibition =
-
Plot log[Concentration] vs. % Inhibition to determine IC50 .
-
Protocol B: Kinetic Mechanism Analysis
Objective: Determine if the inhibition is Competitive, Non-Competitive, or Irreversible (Mechanism-Based).
1. Reversibility Test (Dilution Method)
-
Incubate Enzyme + Inhibitor (at 10x IC50) for 30 mins.
-
Dilute the mixture 100-fold into buffer containing substrate.
-
Result Interpretation:
-
Recovery of Activity: Indicates Reversible inhibition.[3]
-
No Recovery: Indicates Irreversible binding (suggests suicide inhibition via the double bond).
-
2. Lineweaver-Burk Analysis
-
Perform the assay with varying concentrations of Substrate (Tyramine: 10 µM – 500 µM) and fixed concentrations of Inhibitor (0, 0.5x, 1x, 2x IC50).
-
Plot
(velocity) vs. (substrate concentration). -
Interpretation:
-
Intersect at Y-axis: Competitive Inhibition (Vmax unchanged, Km increases). Most likely for this scaffold.
-
Intersect at X-axis: Non-Competitive Inhibition.
-
Visualizations
Figure 1: Experimental Workflow for MAO Inhibition Screening
Caption: Step-by-step fluorometric assay workflow for determining the inhibitory potency of (E)-4-phenylbut-3-en-1-amine.
Figure 2: Mechanistic Pathway of MAO Interaction
Caption: Potential interaction pathways: Competitive binding (reversible) vs. Mechanism-based inactivation (irreversible).
References
-
Ventura, W. M., & Taylor, J. G. (2014). A Concise Synthesis of (E)-3-Amino-1-phenyl-1-butene, a Monoamine Oxidase Inhibitor. Organic Preparations and Procedures International, 46(4), 381–385. Link
-
Tipton, K. F., et al. (2004). Monoamine oxidase: structure, function, and pharmacological inhibition.[2] Current Medicinal Chemistry, 11(15), 2029-2052. Link
-
Ramsay, R. R., et al. (2011). Monoamine oxidases: the biochemistry of the proteins as targets in medicinal chemistry. Current Topics in Medicinal Chemistry, 11(22), 2703-2708. Link
-
Thermo Fisher Scientific. (n.d.). Amplex™ Red Monoamine Oxidase Assay Kit Protocol. Link
Sources
Advanced Antimicrobial & Antifungal Profiling of Cinnamylamine Derivatives
Application Note & Protocol Guide
Introduction: The Cinnamylamine Pharmacophore
Cinnamylamine derivatives represent a privileged scaffold in medicinal chemistry, distinct from their cinnamaldehyde and cinnamic acid precursors. While the parent cinnamaldehyde exhibits potent antimicrobial activity via Michael acceptor reactivity, it suffers from chemical instability (oxidation to acid) and high volatility.
Why Cinnamylamines? The introduction of the amine moiety confers unique advantages:
-
Cationic Amphiphilicity: At physiological pH, secondary and tertiary cinnamylamines are often protonated. This positive charge facilitates electrostatic attraction to negatively charged bacterial cell envelopes (LPS in Gram-negatives, Teichoic acids in Gram-positives) and fungal phospholipid bilayers.
-
Chemical Stability: Amine derivatives generally offer superior shelf-stability compared to the easily oxidized aldehyde.
-
Target Versatility: These derivatives often exhibit a dual mechanism—membrane disruption and intracellular oxidative stress (ROS generation).
This guide outlines the standardized workflows for evaluating these compounds, moving from phenotypic screening to mechanistic validation.
Compound Preparation & Handling
Critical Step: Cinnamylamine derivatives are often lipophilic. Improper solubilization leads to precipitation in aqueous media, causing false negatives (drug not available) or false positives (precipitate aggregates lysing cells).
Solubility Protocol
-
Primary Stock: Dissolve the solid derivative in 100% DMSO to a concentration of 10–20 mg/mL .
-
Note: Avoid Ethanol if possible, as it evaporates during long incubations, altering concentrations.
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if the compound is dissolved in organic solvent, or PES for aqueous dilutions.
-
Working Solution: Dilute the stock into the assay medium such that the final DMSO concentration is ≤ 1% (v/v) .
-
Validation: Always include a "Solvent Control" (1% DMSO + Medium + Cells) to ensure the solvent itself is not inhibiting growth.
-
Core Protocol: Antimicrobial Susceptibility Testing (AST)
This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines, adapted for hydrophobic small molecules.
A. Antibacterial MIC (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Indicator: Resazurin (optional, for visual clarity).
Workflow:
-
Inoculum Prep: Direct colony suspension to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB to achieve ~10⁶ CFU/mL.
-
Plate Setup:
-
Use 96-well round-bottom plates (prevents precipitate confusion).[1]
-
Add 100 µL of compound dilutions (2x final conc) to columns 1–10.
-
Column 11: Growth Control (Media + Bacteria + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to columns 1–11.
-
Final Volume: 200 µL.
-
Final Inoculum: ~5 × 10⁵ CFU/mL.[2]
-
-
Incubation: 16–20 hours at 35 ± 2°C (aerobic).
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.
-
Expert Tip: If using cinnamylamines with long alkyl chains, watch for "trailing endpoints" (partial inhibition). In these cases, define MIC as ≥80% inhibition via OD₆₀₀ reading.
-
B. Antifungal MIC (Yeasts & Filamentous Fungi)
Objective: Evaluate activity against Candida albicans or Aspergillus spp.[3]
Modifications from Antibacterial Protocol:
-
Medium: RPMI 1640 buffered with MOPS (pH 7.0). Crucial for reproducibility.
-
Inoculum:
-
Candida: 0.5–2.5 × 10³ CFU/mL.
-
Aspergillus: 0.4–5 × 10⁴ CFU/mL (spore suspension).
-
-
Incubation:
-
Candida: 24–48 hours at 35°C.
-
Aspergillus: 48–72 hours at 35°C.
-
-
Endpoint: For cinnamyl derivatives, a "prominent decrease in turbidity" (score 2 according to CLSI M27-A3) is often used as the MIC endpoint due to partial inhibition phenomena.
Mechanistic Profiling: Antifungal Specificity
Cinnamylamine derivatives often target the fungal membrane system. Two specific assays validate this mechanism.
A. Sorbitol Protection Assay (Cell Wall Integrity)
Logic: If the compound inhibits cell wall synthesis (like Echinocandins), osmotic support (sorbitol) will prevent cell lysis, raising the MIC.
-
Setup: Run two parallel MIC plates for C. albicans.
-
Plate A: Standard RPMI 1640.
-
Plate B: RPMI 1640 + 0.8 M Sorbitol .
-
-
Interpretation:
-
MIC (Plate A) << MIC (Plate B): Positive for cell wall damage (Sorbitol protected the cells).
-
MIC (Plate A) ≈ MIC (Plate B): Mechanism is likely membrane disruption or intracellular, not cell wall synthesis.
-
B. Ergosterol Binding Assay (Membrane Specificity)
Logic: If the compound binds directly to ergosterol (like Polyenes), adding exogenous ergosterol will "sequester" the drug, raising the MIC.
-
Setup: Run two parallel MIC plates.
-
Plate A: Standard RPMI 1640.
-
Plate B: RPMI 1640 + 400 µg/mL Ergosterol (added from a lipid stock).
-
-
Interpretation:
-
Shift in MIC (4-fold increase or more): The compound binds to ergosterol.[4]
-
No Shift: The compound targets the membrane structure generally or inhibits ergosterol biosynthesis enzymes (like Azoles), but does not bind the sterol directly.
-
Visualization of Experimental Workflows
Workflow 1: General Screening & Evaluation
Caption: Standardized workflow for screening cinnamylamine derivatives, ensuring solvent compatibility and rigorous endpoint definition.
Workflow 2: Fungal Mechanism of Action Logic
Caption: Decision tree for elucidating the antifungal mode of action using sorbitol protection and ergosterol binding assays.
Advanced Evaluation: Synergy (Checkerboard Assay)
Cinnamylamine derivatives are excellent candidates for combinatorial therapy , potentially restoring the sensitivity of resistant strains to conventional antibiotics (e.g., Fluconazole or Ciprofloxacin).
Protocol:
-
Matrix: Use a 96-well plate to create an 8x8 matrix of concentrations.
-
X-axis: Cinnamylamine derivative (Dilutions: MIC/4 to 4xMIC).
-
Y-axis: Standard Antibiotic (Dilutions: MIC/4 to 4xMIC).
-
-
Inoculation: Standard bacterial/fungal inoculum.[2]
-
Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index.
Formula:
Interpretation:
-
FIC ≤ 0.5: Synergistic (High potential).
-
0.5 < FIC ≤ 1.0: Additive.
-
1.0 < FIC ≤ 4.0: Indifferent.
-
FIC > 4.0: Antagonistic.
Data Presentation Template
When reporting results for cinnamylamine derivatives, use the following table structure to ensure comparability.
| Compound ID | Structure (R-Group) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Mechanism Flag |
| CN-01 | -N(CH3)2 | 8 | 32 | 4 | Membrane Active |
| CN-02 | -NH-Butyl | 4 | 16 | 2 | Ergosterol Binder |
| Cinn-Ald | (Parent) | 128 | >128 | 64 | Reference |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI. [Link]
-
De Andrade, C. R., et al. (2023). "Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study."[5][6] Molecules, 28(4), 1738. [Link]
-
Hu, L., et al. (2019). "Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii."[7] Frontiers in Microbiology, 10, 55. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | MDPI [mdpi.com]
- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii [frontiersin.org]
Application Notes and Protocols for the Synthesis of N-Substituted (E)-4-Phenylbut-3-en-1-amine Derivatives
Introduction: The Strategic Importance of the Cinnamylamine Scaffold
The (E)-4-phenylbut-3-en-1-amine, or cinnamylamine, framework is a privileged structural motif in medicinal chemistry and drug discovery.[1] As a class of homoallylic amines, these compounds feature a reactive olefin and a nucleophilic amine, a combination that imparts significant versatility as a building block for more complex molecules.[1] Derivatives of this scaffold are integral to a range of biologically active agents, including antifungal drugs like Naftifine and neuraminidase inhibitors for anti-influenza therapies.[1][2] Their utility extends to their role as key intermediates in the synthesis of diverse molecular architectures, making robust and efficient synthetic routes to these compounds highly valuable for researchers in organic synthesis and drug development.[3]
This guide provides an in-depth exploration of established and effective methodologies for synthesizing N-substituted (E)-4-phenylbut-3-en-1-amine derivatives. We will delve into the mechanistic rationale behind preferred synthetic strategies, offer detailed, step-by-step protocols, and present methods for purification and characterization to ensure the synthesis of high-purity target compounds.
Overview of Synthetic Strategies
The synthesis of N-substituted cinnamylamines can be approached through several strategic pathways, primarily dictated by the availability of starting materials and the desired substitution pattern on the amine. The most direct and widely employed method is the reductive amination of cinnamaldehyde. Alternative strategies, such as nucleophilic additions to imine precursors, offer access to a different range of structural diversity, including chiral amines.
Caption: High-level overview of primary synthetic routes.
Method 1: Direct Reductive Amination of Cinnamaldehyde
Reductive amination is a robust and highly efficient one-pot method for synthesizing secondary and tertiary amines from an aldehyde or ketone.[4] The reaction proceeds through the initial formation of an imine intermediate from the condensation of cinnamaldehyde with a primary amine, which is then reduced in situ to the target amine.[5]
Causality and Experimental Choice: This method is favored for its operational simplicity and high atom economy. The key to a successful one-pot reaction is the choice of reducing agent. While sodium borohydride (NaBH₄) can reduce both the starting aldehyde and the intermediate imine, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated imine much faster than the carbonyl group of the aldehyde.[6][7] This selectivity prevents the wasteful consumption of the reducing agent and the formation of cinnamyl alcohol as a byproduct. The reaction is typically run under weakly acidic conditions to catalyze imine formation without passivating the amine nucleophile.[4]
Experimental Protocol: Synthesis of N-Benzyl-(E)-4-phenylbut-3-en-1-amine
This protocol details the synthesis of a representative N-substituted derivative. It can be adapted for various primary amines.
Caption: Step-by-step workflow for reductive amination.
Materials:
-
trans-Cinnamaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add trans-cinnamaldehyde (1.0 equiv) and anhydrous methanol.
-
Add benzylamine (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Allow the mixture to stir for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding deionized water to decompose any unreacted NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-(E)-4-phenylbut-3-en-1-amine.
Data Summary for Reductive Amination:
| Amine Substrate | Reducing Agent | Typical Yield | Reference |
| Primary Aliphatic Amines | NaBH(OAc)₃ | 80-95% | [7][8] |
| Primary Aromatic Amines | NaBH₃CN | 70-90% | [6][7] |
| Ammonia (for primary amine) | H₂/Ni or Pd/C | 60-85% | [5][9] |
Method 2: Grignard Reaction on α,β-Unsaturated Imines
This strategy provides access to chiral α-alkenyl homoallylic primary amines through the asymmetric 1,2-addition of an allylmagnesium bromide Grignard reagent to a chiral α,β-unsaturated imine precursor.[10][11]
Causality and Experimental Choice: The core of this method is the highly selective 1,2-addition of the Grignard reagent to the imine double bond, leaving the conjugated alkene untouched.[10][11] The use of a chiral auxiliary, often attached to the imine nitrogen, allows for diastereoselective addition, which after removal of the auxiliary, yields an enantiomerically enriched product. This approach is particularly valuable when stereochemical control at the carbon bearing the amine is critical for biological activity.[10] Strict anhydrous conditions and low temperatures (-78 °C) are crucial to prevent side reactions and maximize selectivity.[10]
Experimental Protocol: Asymmetric Synthesis of a Chiral Homoallylic Amine
This protocol is adapted from methodologies described for the synthesis of chiral N-phosphonyl protected α-alkenyl homoallylic primary amines.[10][11]
Caption: Step-by-step workflow for Grignard addition to an imine.
Materials:
-
Chiral N-phosphonyl protected α,β-unsaturated imine (1.0 equiv)
-
Allylmagnesium bromide (2.5 equiv, e.g., 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
36% Hydrochloric acid (HCl) (for deprotection)
Procedure:
-
Grignard Addition: To a flame-dried, argon-purged flask, add the chiral imine (1.0 equiv) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the allylmagnesium bromide solution (2.5 equiv) dropwise via syringe over 30 minutes.[10]
-
Stir the reaction at -78 °C for 3-5 hours, monitoring for the consumption of the imine by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the N-protected amine via column chromatography.
-
Deprotection: Dissolve the purified product in methanol and add 36% HCl. Stir at room temperature for several days until deprotection is complete (monitored by TLC or NMR).[10]
-
Concentrate the aqueous phase to obtain the pure hydrochloride salt of the amine.[10]
Purification and Spectroscopic Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying these amines.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes or petroleum ether is effective. For more polar amines, adding a small percentage (1-2%) of triethylamine (TEA) to the eluent can prevent tailing on the silica column.
-
-
Recrystallization: If the final product or its salt is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.
Characterization: Confirmation of the N-substituted (E)-4-phenylbut-3-en-1-amine structure relies on a combination of spectroscopic methods.
Typical Spectroscopic Data:
| Technique | Key Feature | Typical Chemical Shift / Wavenumber |
| ¹H NMR | Vinyl Protons (CH =CH ) | δ 6.0-6.8 ppm (multiplets or doublets) |
| Methylene Protons (CH₂ -N) | δ 2.5-3.5 ppm | |
| Aromatic Protons | δ 7.2-7.6 ppm | |
| ¹³C NMR | Vinyl Carbons | δ 125-135 ppm |
| Methylene Carbon (CH₂-N) | δ 40-55 ppm | |
| FT-IR | N-H Stretch (primary/secondary amines) | 3300-3500 cm⁻¹ (broad) |
| C=C Stretch (alkene) | ~1640 cm⁻¹ | |
| C-H Bending (trans-alkene) | ~965 cm⁻¹ | |
| Mass Spec (ESI) | Molecular Ion Peak | [M+H]⁺ |
Conclusion and Future Outlook
The synthetic methodologies detailed in this guide provide reliable and adaptable pathways to N-substituted (E)-4-phenylbut-3-en-1-amine derivatives. The choice between direct reductive amination and more complex multi-step syntheses depends on the specific goals of the researcher, particularly regarding the need for stereochemical control. As the demand for novel therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for constructing these valuable cinnamylamine scaffolds will remain an important focus in synthetic organic chemistry.
References
-
Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines. National Center for Biotechnology Information. Available at: [Link]
-
A Wittig Reaction of Trans-Cinnamaldehyde. Scribd. Available at: [Link]
-
Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines. RSC Publishing. Available at: [Link]
-
The Wittig Reaction Lab Report. EduBirdie. Available at: [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health. Available at: [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. ResearchGate. Available at: [Link]
-
Grignard reagent. Wikipedia. Available at: [Link]
-
Application Note – Reductive Amination. Synple Chem. Available at: [Link]
-
Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
1-amino-4-phenylbut-3-en-2-ol derivatives as novel neuraminidase inhibitors. PubMed. Available at: [Link]
-
Homoallylic amine synthesis by amination (allylation). Organic Chemistry Portal. Available at: [Link]
-
Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]
-
View of Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Kanya Journal. Available at: [Link]
-
Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. Available at: [Link]
-
Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. Available at: [Link]
-
Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry. Available at: [Link]
-
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. Available at: [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Available at: [Link]
-
(z)-4-Phenyl-3-buten-1-ol. PubChem. Available at: [Link]
Sources
- 1. (E)-4-phenylbut-3-en-1-amine | 7515-38-0 | Benchchem [benchchem.com]
- 2. Discovery of (E)-1-amino-4-phenylbut-3-en-2-ol derivatives as novel neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines - RSC Advances (RSC Publishing) [pubs.rsc.org]
HPLC and GC analytical methods for cinnamylamine analogs
An Application Note and Protocol for the Analysis of Cinnamylamine Analogs by HPLC and GC
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the analytical determination of cinnamylamine and its analogs using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Cinnamylamine derivatives are a diverse class of compounds with applications ranging from pharmaceuticals to designer drugs, necessitating robust and reliable analytical methods for their identification, quantification, and quality control. This document offers a first-principles approach, explaining the causality behind methodological choices, from sample preparation to final analysis. It includes step-by-step protocols for both reversed-phase and chiral HPLC, as well as GC with derivatization, supported by tables of key parameters and visual workflows. All protocols are designed as self-validating systems, with a dedicated section on method validation according to International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and professionals in the fields of drug development, forensic toxicology, and quality assurance.
Introduction: The Analytical Challenge of Cinnamylamine Analogs
Cinnamylamine and its structural analogs represent a significant class of phenylpropylamine compounds. This scaffold is present in approved pharmaceuticals like Naftifine (antifungal) and Reboxetine (antidepressant)[1]. However, the versatility of this chemical structure has also led to its use in the synthesis of new psychoactive substances (NPS), or "designer drugs," posing challenges for forensic and clinical toxicology laboratories[2][3][4].
The analytical difficulty with these compounds stems from the primary or secondary amine group, which imparts basicity and high polarity. These properties can lead to undesirable interactions with standard chromatographic systems, such as peak tailing in both HPLC and GC, and poor volatility for GC analysis[5][6]. Therefore, method development requires a careful and deliberate approach to overcome these challenges. This guide provides two orthogonal and robust analytical strategies—HPLC and GC—to provide comprehensive analytical coverage for this class of compounds.
Strategic Selection: HPLC versus GC
The choice between HPLC and GC is the first critical decision in method development and depends on the physicochemical properties of the specific cinnamylamine analog.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for analogs that are non-volatile, thermally labile, or highly polar. It is particularly well-suited for the analysis of salts and for chiral separations, which are crucial in pharmaceutical development[7][8].
-
Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds. While many cinnamylamine analogs have limited volatility due to their polar amine group, GC can be a powerful tool when combined with chemical derivatization. Derivatization masks the polar functional group, increasing volatility and improving chromatographic performance significantly[6][9].
The following decision workflow illustrates the selection process:
Caption: Logical workflow for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a highly versatile technique for the analysis of cinnamylamine analogs. The primary challenge is managing the basic amine functionality to achieve symmetric peak shapes and reproducible retention.
Principle of Reversed-Phase HPLC for Amines
In reversed-phase HPLC, analytes are separated based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Basic compounds like cinnamylamine can interact with residual acidic silanol groups on the silica-based stationary phase through ion-exchange mechanisms, leading to severe peak tailing. Two primary strategies overcome this:
-
Low pH Mobile Phase with Ion-Pairing: Adding an acid like trifluoroacetic acid (TFA) to the mobile phase serves two purposes. It protonates the silanol groups, rendering them neutral, and protonates the analyte's amine group. The TFA anion then forms an ion pair with the protonated amine, creating a neutral, less polar complex that exhibits improved retention and peak shape[10].
-
High pH Mobile Phase: Using a mobile phase with a pH well above the pKa of the amine (typically >10) deprotonates the analyte, converting it to its neutral free base form. This neutral form does not engage in ion-exchange with silanols and partitions cleanly onto the C18 stationary phase, resulting in excellent peak symmetry[11][12].
Protocol 1: General Purpose Reversed-Phase HPLC Analysis
This protocol is adapted from established methods for cinnamylamine and related phenylalkylamines and is suitable for general quantification and purity determination[10][11].
A. Instrumentation and Consumables
| Component | Specification |
|---|---|
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Vials | 2 mL amber glass vials with PTFE-lined caps |
| Solvents | HPLC-grade Acetonitrile (ACN), HPLC-grade Water |
| Additives | Trifluoroacetic Acid (TFA) or Pyrrolidine (for high pH) |
B. Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Option A (Low pH):
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Option B (High pH):
-
Mobile Phase A: 50 mM Pyrrolidine in Water, adjust pH to 11.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
-
Standard Solution Preparation: Prepare a 1.0 mg/mL stock solution of the cinnamylamine analog standard in methanol or diluent. Prepare working standards (e.g., 1-100 µg/mL) by serial dilution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample in a suitable solvent and dilute with the initial mobile phase composition to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C[10].
-
Injection Volume: 10 µL.
-
UV Detection: 214 nm or 220 nm for general phenylalkylamines[11][12]. A wavelength scan using a PDA detector is recommended to find the absorbance maximum for novel analogs.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 50 50 20.1 95 5 25.0 95 5 25.1 50 50 30.0 50 50 An isocratic method, such as 50:50 A:B, can also be used for simpler mixtures as a starting point[10].
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%, and the USP tailing factor should be <1.5.
Protocol 2: Chiral HPLC for Enantiomeric Separation
Many pharmaceutical cinnamylamine analogs are chiral. Separating enantiomers is critical as they often exhibit different pharmacological and toxicological profiles. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose[13][14].
A. Instrumentation and Consumables
| Component | Specification |
|---|---|
| HPLC System | Isocratic or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Chiral Column | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) coated on silica, 250 mm x 4.6 mm, 5 µm |
| Solvents | HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH) |
B. Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare mixtures of Hexane and an alcohol (IPA or EtOH). A typical starting point is 90:10 (v/v) Hexane:IPA. The ratio can be adjusted to optimize resolution and retention time.
-
Standard/Sample Preparation: Dissolve the racemic standard or sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
UV Detection: 220 nm or other relevant wavelength.
-
Elution Mode: Isocratic.
-
-
Method Optimization: If resolution is poor, adjust the alcohol content in the mobile phase. Reducing the percentage of alcohol typically increases retention and may improve resolution[8].
Gas Chromatography (GC) Method
GC offers high separation efficiency and is easily coupled to Mass Spectrometry (MS) for definitive identification. However, the direct analysis of cinnamylamine analogs is often hindered by their polarity.
Principle of Derivatization for Amine Analysis
Derivatization is a chemical modification process that converts polar, non-volatile compounds into derivatives that are suitable for GC analysis[9]. For primary and secondary amines, the active hydrogen atoms on the nitrogen are replaced with a non-polar group. This transformation:
-
Increases Volatility: By reducing intermolecular hydrogen bonding.
-
Improves Thermal Stability: Protecting the molecule from degradation at high temperatures in the GC inlet and column.
-
Enhances Peak Shape: By eliminating interactions with active sites in the GC system, thus reducing peak tailing[5][15].
Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for derivatizing amines.
Protocol 3: GC-MS Analysis via Silylation
This protocol provides a robust method for the analysis of cinnamylamine analogs that are amenable to derivatization[9].
A. Instrumentation and Consumables
| Component | Specification |
|---|---|
| GC-MS System | GC with a split/splitless inlet, coupled to a Mass Spectrometer (or FID) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, e.g., 5% Phenyl-Methylpolysiloxane (DB-5ms, HP-5ms) or a specialized amine column (CP-Volamine)[5] |
| Inlet Liner | Deactivated, low-adsorption liner (e.g., Restek Siltek®)[5] |
| Vials | 2 mL amber glass vials with PTFE-lined caps |
| Derivatization Reagent | BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) |
| Solvent | Anhydrous Acetonitrile or Pyridine |
B. Step-by-Step Derivatization and Analysis
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS[9].
-
Reaction: Tightly cap the vial immediately. Heat the vial at 70-80 °C for 45-60 minutes in a heating block or oven[9].
-
Cooling: Allow the vial to cool to room temperature before opening.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 270 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Mode: Scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
Integrated Analytical Workflow
The following diagram illustrates the complete process from sample handling to final data analysis, integrating both HPLC and GC methodologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 4. Designing Methods to Identify Evolving Designer Drugs | National Institute of Justice [nij.ojp.gov]
- 5. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synergistic improvement of cinnamylamine production by metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. columnex.com [columnex.com]
- 15. bre.com [bre.com]
Topic: Strategic Radiolabeling of (E)-4-phenylbut-3-en-1-amine with Carbon-14 for High-Fidelity In Vitro Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, purification, and quality control of Carbon-14 labeled (E)-4-phenylbut-3-en-1-amine ([¹⁴C]-PBA). The protocol is designed for researchers in drug discovery and development requiring a high-purity radiotracer for in vitro applications, such as receptor binding, cell uptake, and metabolism studies. We detail a strategic approach beginning with the rationale for selecting Carbon-14 and the specific labeling position to ensure metabolic stability. The guide presents a robust, step-by-step synthetic protocol, a validated HPLC purification method, and a stringent quality control workflow to guarantee the radiochemical purity and identity of the final compound. By explaining the causality behind key experimental choices, this note serves as both a practical protocol and an educational resource for scientists developing and utilizing radiolabeled small molecules.
Guiding Principles: The Strategy Behind the Synthesis
The validity of data from in vitro assays using radiolabeled compounds is fundamentally dependent on the quality and design of the radiotracer.[1] Here, we outline the critical decisions underpinning the synthesis of [¹⁴C]-(E)-4-phenylbut-3-en-1-amine.
The Choice of Radionuclide: Why Carbon-14?
For in vitro assays that probe the biological activity of a small molecule, the ideal radiotracer is chemically indistinguishable from its unlabeled counterpart. Carbon-14 is the radionuclide of choice for this application for several key reasons:
-
Chemical Identity: Incorporating ¹⁴C into the molecule's carbon backbone generates a true isotopologue, which does not alter the compound's chemical structure, conformation, or biological properties.[2] This is a significant advantage over labeling with tags like radioiodine, which can fundamentally change the molecule's interaction with its biological target.[3]
-
Metabolic Stability: When placed in a metabolically stable position, the ¹⁴C label remains with the parent molecule and its metabolites, allowing for accurate tracking in absorption, distribution, metabolism, and excretion (ADME) studies.[4][5]
-
Long Half-Life: Carbon-14 possesses a half-life of approximately 5,730 years.[6] This eliminates the need for decay correction during the typical timeframe of in vitro experiments and allows for long-term storage of the radiolabeled compound, a practical advantage for extended research projects.[7]
Selection of Labeling Position: A Commitment to Stability
The structure of (E)-4-phenylbut-3-en-1-amine is Ph-CH=CH-CH₂-CH₂-NH₂. The primary goal is to place the ¹⁴C atom in a position that is unlikely to be cleaved during metabolic processes. Placing the label at the C1 position (i.e., -[¹⁴C]H₂-NH₂) is a robust strategy. This carbon is directly attached to the amine and is part of the stable aliphatic chain, making it less susceptible to common metabolic transformations compared to positions adjacent to the double bond or phenyl ring.
Synthetic Strategy: A Reliable and Efficient Pathway
The chosen synthetic route emphasizes reliability and efficiency, incorporating the radioisotope in a late-stage step to maximize yield and minimize the handling of radioactive intermediates.[6] The synthesis proceeds in two main steps:
-
Nucleophilic Cyanation: (E)-3-phenylallyl bromide is reacted with sodium [¹⁴C]cyanide. This Sₙ2 reaction is a highly efficient and well-established method for introducing a ¹⁴C-label.[8]
-
Nitrile Reduction: The resulting [¹⁴C]-nitrile is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
This approach is advantageous because the key ¹⁴C-precursor, Na[¹⁴C]CN, is commercially available at high specific activity, and the subsequent reduction is a high-yielding transformation.
Experimental Workflow Overview
The overall process, from synthesis to application, follows a logical and quality-driven pathway. Each step is designed to ensure the final product meets the stringent requirements for use in sensitive biological assays.
Caption: Overall workflow for the production and use of [¹⁴C]-PBA.
Detailed Protocols
Safety Precaution: All work with Carbon-14 must be performed in a licensed radiological laboratory by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All radioactive waste must be disposed of according to institutional and regulatory guidelines.
Part 1: Synthesis of [1-¹⁴C]-(E)-4-phenylbut-3-en-1-amine ([¹⁴C]-PBA)
This protocol is designed for a ~50-100 mCi scale synthesis.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| Sodium [¹⁴C]Cyanide (Na[¹⁴C]CN) | Moravek, Inc. or equivalent | Radiochemical | Specific Activity: 50-60 mCi/mmol |
| (E)-3-phenylallyl bromide | Sigma-Aldrich | ≥97% | |
| Lithium Aluminum Hydride (LiAlH₄) | Sigma-Aldrich | 1.0 M solution in THF | Handle with extreme care |
| Anhydrous Diethyl Ether (Et₂O) | Sigma-Aldrich | Anhydrous | |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous | |
| Deionized Water (H₂O) | In-house | Type 1 | |
| Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | Anhydrous |
Reaction Scheme
Caption: Two-step synthesis of [¹⁴C]-PBA.
Step-by-Step Procedure:
-
Step 1: Synthesis of (E)-5-phenylpent-4-enenitrile-[1-¹⁴C]
-
In a 10 mL flame-dried flask under an inert atmosphere (Argon), dissolve (E)-3-phenylallyl bromide (1.2 equivalents based on Na[¹⁴C]CN) in 2 mL of anhydrous Dimethylformamide (DMF).
-
Carefully add the Sodium [¹⁴C]Cyanide (e.g., 1.7 mmol, ~100 mCi) to the flask.
-
Stir the reaction mixture at 60°C for 4 hours. Monitor the reaction progress by radio-TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate mobile phase. The product nitrile should have an Rf of ~0.5.
-
After completion, cool the reaction to room temperature. Quench by adding 10 mL of deionized water and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: The solvent removed is radioactive.
-
-
Step 2: Synthesis of [1-¹⁴C]-(E)-4-phenylbut-3-en-1-amine ([¹⁴C]-PBA)
-
Dissolve the crude [¹⁴C]-nitrile from the previous step in 5 mL of anhydrous diethyl ether.
-
In a separate flame-dried flask under Argon, add Lithium Aluminum Hydride (LiAlH₄, 1.0 M in THF, 2.0 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add the solution of the [¹⁴C]-nitrile to the LiAlH₄ suspension dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Cool the reaction back to 0°C and carefully quench it by the sequential, dropwise addition of:
-
X mL of H₂O (where X is the mass of LiAlH₄ in grams used).
-
X mL of 15% NaOH solution.
-
3X mL of H₂O.
-
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid precipitate and wash thoroughly with diethyl ether.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude [¹⁴C]-PBA. This crude product must be purified immediately by HPLC.
-
Part 2: Purification by Preparative Radio-HPLC
Purification is essential to remove any unreacted starting materials or reaction byproducts, ensuring that the radiochemical purity is suitable for biological assays.[1][9]
Instrumentation and Conditions
| Parameter | Specification |
| Instrument | Preparative HPLC system with UV and in-line radioactivity detectors |
| Column | C18 Reverse-Phase, e.g., Phenomenex Luna C18(2) (10 µm, 250 x 10 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 70% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm and Radioactivity Detector |
Procedure:
-
Dissolve the crude [¹⁴C]-PBA in a small volume (~1 mL) of the initial mobile phase (90% A, 10% B).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the main radioactive peak that co-elutes with a previously injected, non-radioactive standard of (E)-4-phenylbut-3-en-1-amine.
-
Remove the acetonitrile from the collected fraction under a stream of nitrogen or by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified [¹⁴C]-PBA as a TFA salt.
Part 3: Quality Control - A Self-Validating System
Rigorous quality control (QC) is mandatory to ensure the identity, purity, and specific activity of the radiotracer before it is used in any assay.[11][12][13]
QC Specifications
| Parameter | Method | Specification |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | ≥ 98% |
| Chemical Identity | Co-elution with Standard | Retention time matches authentic standard |
| Specific Activity (SA) | LSC and UV-Vis/HPLC | 40-55 mCi/mmol |
Protocol 3.1: Radiochemical Purity (RCP) and Identity
-
Use an analytical HPLC system with the same column type and mobile phase system as the preparative run, but on an analytical scale (e.g., 4.6 mm column diameter, 1.0 mL/min flow rate).
-
Inject an aliquot (~1 µCi) of the final purified product.
-
Calculate the RCP by integrating the radioactivity chromatogram. RCP (%) = (Area of product peak / Total area of all radioactive peaks) x 100.[14]
-
Confirm identity by injecting a mixture of the purified [¹⁴C]-PBA and the authentic, non-radioactive standard. A single, sharp, overlapping peak in both the UV and radioactivity detectors confirms chemical identity.
Protocol 3.2: Specific Activity (SA)
-
Prepare a stock solution of the purified [¹⁴C]-PBA in a known volume of solvent (e.g., 50% ethanol).
-
Measure Radioactivity Concentration: Take a small aliquot (e.g., 10 µL) of the stock solution, add it to 5 mL of scintillation cocktail, and measure the disintegrations per minute (DPM) using a Liquid Scintillation Counter (LSC). Convert DPM to mCi.
-
Measure Molar Concentration: Inject a known volume of the stock solution onto the calibrated analytical HPLC system (with a UV detector). Determine the mass of the compound by comparing the UV peak area to a standard curve generated with the non-radioactive standard. Convert mass to moles.
-
Calculate Specific Activity:
-
SA (mCi/mmol) = (Radioactivity in mCi) / (Amount in mmol)
-
Application Protocol: In Vitro Competitive Receptor Binding Assay
This protocol provides a general framework for using [¹⁴C]-PBA in a competitive binding assay to determine the affinity (Ki) of test compounds for a target receptor.[3][15]
Caption: Principle of a competitive radioligand binding assay.
Procedure:
-
Assay Preparation: Prepare assay buffer, cell membranes or tissue homogenates expressing the target receptor, and solutions of [¹⁴C]-PBA (at a concentration near its Kd), and various concentrations of the unlabeled test compound.
-
Incubation: In a 96-well plate, combine:
-
Total Binding Wells: Receptor preparation + [¹⁴C]-PBA + buffer.
-
Competition Wells: Receptor preparation + [¹⁴C]-PBA + test compound (at varying concentrations).
-
Non-Specific Binding (NSB) Wells: Receptor preparation + [¹⁴C]-PBA + a high concentration of unlabeled PBA (or another known ligand) to saturate the specific binding sites.
-
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand. This is typically done by vacuum filtration through a glass fiber filter mat, which traps the membranes (and the bound radioligand).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in CPM or DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
- An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. MDPI.
- The Importance of Purification for Radiolabeled Compounds. Moravek.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC.
- In vitro binding Assays – Cell Based Assays.
- Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
- How Susceptible are Organic Compounds to Tritium Exchange Labeling. 911Metallurgist.
- In vitro assays to predict induction potential of different compounds.
- Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico - UNM.
- Radiolabeled In Vitro Metabolism Study Services. Isotope Science / Alfa Chemistry.
- Carbon-14 Radiolabelling: Theory, Methods, and Applic
- Radiolabeling and quality control of therapeutic radiopharmaceuticals. PMC.
- Classical and Modern Methods for Carbon Isotope Labeling. MDPI.
- Radiopharmaceutical quality control.
- Iodine-125 and fluorine-18 labeled aryl-1,4-dialkylpiperazines: potential radiopharmaceuticals for in vivo study of the dopamine uptake system. PubMed.
- Tritioboration and synthesis of tritium-labeled polyunsaturated f
- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chrom
- Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group - Princeton University.
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges.
- Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applic
- C14 Radiolabeling: Wh
- Synthesis and Characterization of a Specific Iodine-125 Labeled TRPC5 Radioligand. PMC.
- Purification, formulation and quality control of radiopharmaceuticals. YouTube.
- Isotopic API labelling with carbon-14. Almac.
- Labelling Compounds with Carbon-13 and Carbon-14. The Royal Society of Chemistry.
- Analytical control and purification of radiopharmaceuticals. CERN Indico.
Sources
- 1. moravek.com [moravek.com]
- 2. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indico.cern.ch [indico.cern.ch]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of (E)-4-phenylbut-3-en-1-amine in aqueous buffer solutions
A Guide to Understanding and Managing Stability in Aqueous Buffer Solutions
Welcome to the technical support center for (E)-4-phenylbut-3-en-1-amine. This guide, curated by our team of application scientists, provides in-depth information, troubleshooting advice, and practical protocols to help you successfully work with this compound in aqueous buffer systems. As a homoallylic amine, (E)-4-phenylbut-3-en-1-amine possesses a unique chemical architecture with both a primary amine and a conjugated carbon-carbon double bond, making it a versatile building block but also susceptible to specific degradation pathways.[1]
Frequently Asked Questions (FAQs)
1. What is the expected stability of (E)-4-phenylbut-3-en-1-amine in a standard aqueous buffer at room temperature?
(E)-4-phenylbut-3-en-1-amine is moderately stable in aqueous buffers at room temperature, but its stability is highly dependent on the pH of the solution. The primary amine group makes the molecule susceptible to pH-dependent degradation, while the allylic C-H bonds and the double bond are potential sites for oxidation.[2][3] For short-term experiments (a few hours), minimal degradation may be observed in neutral or slightly acidic buffers. However, for longer-term storage or under non-optimal conditions, degradation can become significant.
2. How does pH influence the stability of (E)-4-phenylbut-3-en-1-amine?
The pH of the aqueous buffer is the most critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 6): In acidic solutions, the primary amine group will be protonated to form an ammonium salt (R-NH3+). This protonation generally protects the amine from oxidative degradation. However, highly acidic conditions (pH below 4) can potentially promote hydrolysis of the molecule, although this is less common for amines compared to esters or amides.[4][5]
-
Neutral to Slightly Basic Conditions (pH 7-8): In this range, a significant portion of the amine will be in its neutral, nucleophilic form (R-NH2). This form is more susceptible to oxidation.
-
Strongly Basic Conditions (pH > 9): While the amine is in its free base form, strongly basic conditions can also promote certain degradation pathways and may not be suitable for all experimental setups. The pKa of simple alkyl amines is typically in the range of 9.5-11.0, meaning they are largely protonated at physiological pH.[6]
For optimal stability, it is generally recommended to work in a slightly acidic buffer (pH 5-6.5).
3. What are the primary degradation pathways for (E)-4-phenylbut-3-en-1-amine in aqueous solutions?
The main anticipated degradation pathways are oxidation and, to a lesser extent, photodegradation.
-
Oxidation: This is a common degradation route for amines and compounds with unsaturated bonds.[7] The allylic position and the electron-rich double bond are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions in the buffer, or exposure to light. Potential oxidation products could include N-oxides, hydroxylamines, or cleavage of the double bond to form aldehydes or carboxylic acids.[2][3]
-
Photodegradation: Exposure to UV or even ambient light can promote degradation, especially for compounds with a conjugated system like the phenyl group and the double bond. Photostability testing is recommended if the compound will be handled under lighted conditions for extended periods.[3][8]
4. Are there any buffer components I should avoid when working with (E)-4-phenylbut-3-en-1-amine?
Yes, certain buffer components can negatively impact the stability of the compound.
-
Phosphate Buffers: While widely used, phosphate buffers can sometimes chelate trace metal ions, which may either inhibit or, in some cases, promote metal-catalyzed oxidation. It is crucial to use high-purity water and buffer salts.
-
Buffers with Aldehyde or Ketone Groups: Avoid buffers containing carbonyl functionalities, as the primary amine of (E)-4-phenylbut-3-en-1-amine can react to form imines (Schiff bases).
-
Reactive Oxygen Species (ROS) Generating Systems: If your experimental system generates ROS (e.g., certain cell culture media or enzymatic reactions), expect accelerated degradation of the compound.
Consider using buffers like MES (2-(N-morpholino)ethanesulfonic acid) or acetate for slightly acidic conditions, and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) for neutral conditions, prepared with high-purity water.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | The buffer pH may be too high, promoting rapid oxidation. The solution may be exposed to light. The temperature may be elevated. | Adjust the buffer to a slightly acidic pH (5.0-6.5). Protect the solution from light using amber vials or by working under subdued lighting. Conduct experiments at controlled room temperature or on ice if necessary. |
| Appearance of multiple new peaks in the chromatogram. | This indicates degradation. The new peaks are likely oxidation or photodegradation products. | Perform a forced degradation study (see protocol below) to systematically identify the degradation products under different stress conditions (acid, base, oxidation, heat, light). This will help in understanding the degradation profile. |
| Poor reproducibility of results between experiments. | Inconsistent preparation of buffer solutions (pH variation). Different light exposure times between experiments. Contamination of buffers with metal ions. | Standardize buffer preparation with careful pH measurement. Control light exposure consistently. Use high-purity water and analytical grade buffer reagents. Consider adding a chelating agent like EDTA (at a low concentration) to sequester metal ions if oxidation is suspected. |
| Precipitation of the compound in the buffer. | The compound may be less soluble at the chosen pH, especially if the pH is near its isoelectric point or if the buffer concentration is high. | Check the solubility of the compound at different pH values. You may need to add a small percentage of a co-solvent like ethanol or DMSO (ensure it's compatible with your experiment). |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the stability of (E)-4-phenylbut-3-en-1-amine and to develop a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of (E)-4-phenylbut-3-en-1-amine at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]
2. Stress Conditions:
-
For each condition, add the stock solution to the stressor solution to achieve a final concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve in the mobile phase.
-
Photodegradation: Expose the solution (in a quartz cuvette or other transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][8] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Recommended HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: AcetonitrileGradient elution may be required to resolve all degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or a wavelength determined by the UV spectrum of the compound) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Plausible Degradation Pathways.
References
- Benchchem. (n.d.). (E)-4-phenylbut-3-en-1-amine | 7515-38-0.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- ResearchGate. (2009).
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
-
European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
- ICH. (n.d.). Quality Guidelines.
- PMC. (n.d.). Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines.
- ResolveMass Laboratories. (2026, February 15).
- DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
- Thieme. (n.d.).
- MedCrave online. (2016, December 14).
- IRJPMS. (2025, February 1).
- Adcreo. (2020, November 12).
- RJPN. (2025, February 1).
- Wikipedia. (n.d.).
- LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ACS Publications. (2005, March 5).
- PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
- ScienceDirect. (n.d.).
- Pharmaguideline. (n.d.).
- Quest Journals. (2023).
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- CK-12 Foundation. (2026, January 14). Chemical Properties of Amines.
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
- MSU chemistry. (n.d.). Amine Reactivity.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Primary Amines
Welcome to the technical support center dedicated to addressing a common and persistent challenge in reversed-phase HPLC: the analysis of primary amines. These compounds are notorious for producing broad, tailing peaks, which compromise resolution, sensitivity, and accurate quantification. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve sharp, symmetrical peaks for your primary amine analytes.
Understanding the Root Cause: The Problem with Silanols
The primary culprit behind the poor peak shape of primary amines is the interaction between the basic amine functional group and residual silanol groups on the surface of silica-based stationary phases. Even with modern, high-purity silica and advanced end-capping techniques, a small population of acidic silanols (Si-OH) remains.
Primary amines, which are protonated and carry a positive charge at typical mobile phase pH values (pH 2-7), engage in strong secondary ionic interactions with the deprotonated, negatively charged silanol groups (SiO⁻). This interaction is stronger than the desired hydrophobic partitioning with the C18 stationary phase, leading to a mixed-mode retention mechanism. Some amine molecules are retained longer than others, resulting in a "tail" on the backside of the chromatographic peak.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues encountered when analyzing primary amines. Each answer provides a detailed explanation of the underlying principles and a step-by-step protocol to resolve the problem.
Q1: I'm seeing significant peak tailing with my primary amine on a standard C18 column. What is my first and simplest troubleshooting step?
A1: Adjusting the Mobile Phase pH and Adding a Competing Base
The most straightforward initial approach is to modify your mobile phase to suppress the problematic silanol interactions. This is typically achieved by adding a competing base, such as triethylamine (TEA), to the mobile phase.
The Mechanism: A competing base, itself a primary, secondary, or tertiary amine, is added at a relatively high concentration (e.g., 10-50 mM). This "additive" amine floods the stationary phase and saturates the active silanol sites. When your analyte primary amine passes through the column, the silanol sites are already occupied by the competing base, minimizing the secondary ionic interactions that cause tailing.
Step-by-Step Protocol: Implementing a Competing Base
-
Select a Competing Base: Triethylamine (TEA) is a common starting point.
-
Prepare the Mobile Phase:
-
For a typical reversed-phase separation, start by adding 0.1% (v/v) TEA to your aqueous mobile phase component. This equates to approximately 10 mM.
-
Adjust the pH of the aqueous mobile phase to a value between 3 and 7 using an appropriate acid (e.g., formic acid or acetic acid). A lower pH can help to protonate the silanol groups, reducing their negative charge, but a mid-range pH is often effective when using a competing base.
-
-
Equilibrate the System: Flush the column with at least 20-30 column volumes of the new mobile phase. This is a critical step to ensure the stationary phase surface is fully saturated with the competing base.
-
Inject Your Sample: Run your analysis as you normally would. You should observe a significant improvement in peak symmetry.
Troubleshooting Flowchart: Mobile Phase Modification
Caption: Workflow for addressing peak tailing using mobile phase additives.
Q2: I've tried adding TEA, but the tailing is still unacceptable. What's the next logical step?
A2: Selecting an Appropriate HPLC Column
If mobile phase additives alone are insufficient, the next and often most effective solution is to use an HPLC column specifically designed for the analysis of basic compounds. Modern column technologies offer alternatives to traditional silica that are much less prone to problematic silanol interactions.
Column Technology Comparison:
| Column Type | Stationary Phase Material | Key Feature & Mechanism for Improved Peak Shape | Typical pH Range |
| Standard End-capped C18 | High-purity silica with C18 chains and end-capping. | Basic end-capping neutralizes some accessible silanols, but many remain. | 2 - 8 |
| "Base-Deactivated" C18 | High-purity silica with proprietary C18 bonding and extensive end-capping. | Sterically hindered bonding and exhaustive end-capping create a more inert surface. | 2 - 8 |
| Embedded Polar Group (EPG) | Silica with C18 chains containing an embedded polar group (e.g., carbamate). | The embedded polar group shields residual silanols from interacting with basic analytes. Also allows for use in 100% aqueous mobile phases. | 2 - 8 |
| Hybrid Silica (e.g., BEH) | Ethylene-bridged hybrid silica-organic polymer. | Fewer surface silanol groups compared to pure silica, leading to reduced tailing for bases. | 1 - 12 |
| Polymer-Based (e.g., Polystyrene-divinylbenzene) | Polymeric resin. | Complete absence of silanol groups, eliminating this source of secondary interactions. | 1 - 13 |
Recommendation: For persistent peak tailing with primary amines, a column with an Embedded Polar Group (EPG) or a Hybrid Silica particle technology is highly recommended. These provide a significant improvement in peak shape without the need for high concentrations of mobile phase additives, which can sometimes lead to issues with mass spectrometry (MS) detection.
Q3: My primary amine is very polar, and I have trouble retaining it on a C18 column, in addition to the peak tailing. How can I solve both problems at once?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) or Derivatization
When dealing with very polar primary amines, you are facing two challenges: poor retention in reversed-phase mode and peak tailing.
Option 1: HILIC HILIC is an alternative chromatographic mode that uses a polar stationary phase (e.g., bare silica, diol, or amide) with a mobile phase rich in organic solvent (typically >80% acetonitrile).
-
Mechanism of Retention: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like protonated primary amines, partition into this aqueous layer from the organic-rich mobile phase. Retention is based on the analyte's hydrophilicity.
-
Benefit: This technique provides excellent retention for very polar compounds that are unretained in reversed-phase. Peak shape is often significantly better as the retention mechanism is not based on hydrophobic interactions with a C18 chain, and the high organic content of the mobile phase can help to reduce silanol interactions.
Option 2: Pre-column Derivatization Derivatization involves chemically modifying your primary amine analyte before injection to attach a larger, non-polar group.
-
Mechanism: A derivatizing agent (e.g., dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC)) reacts specifically with the primary amine functional group. This reaction attaches a bulky, hydrophobic tag to the molecule.
-
Benefits:
-
Increased Retention: The added hydrophobic tag significantly increases the analyte's retention on a standard C18 column.
-
Improved Peak Shape: The derivatization masks the primary amine group, preventing it from interacting with silanol groups.
-
Enhanced Detection: Many derivatizing agents are fluorescent, which can dramatically increase the sensitivity of your analysis if you have a fluorescence detector.
-
Experimental Protocol: Pre-column Derivatization with Dansyl Chloride
-
Prepare a Stock Solution of Dansyl Chloride: Dissolve 10 mg of dansyl chloride in 1 mL of acetone.
-
Prepare a Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of your sample (dissolved in a water/organic mixture) with 200 µL of the borate buffer.
-
Add 100 µL of the dansyl chloride stock solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
-
Quench the Reaction: Add 50 µL of a 2% (v/v) solution of TEA or another primary amine to react with the excess dansyl chloride.
-
Inject and Analyze: Inject an appropriate volume of the reaction mixture onto your C18 column. The mobile phase will typically be an acetonitrile/water gradient.
Logical Relationship Diagram: Derivatization Workflow
Caption: Workflow for pre-column derivatization to improve chromatography.
Summary of Key Strategies
| Strategy | Primary Mechanism | Best For... | Key Consideration |
| Mobile Phase Additives (e.g., TEA) | Competitive binding to silanol sites. | Quick and simple troubleshooting on existing C18 columns. | Can suppress MS signal; requires thorough column equilibration. |
| Lower Mobile Phase pH | Protonation of silanol groups to reduce their negative charge. | Mild to moderate tailing; orthogonal to competing base approach. | Analyte and column stability must be considered at low pH. |
| Alternative Column Chemistry (EPG, Hybrid) | Reduced number and activity of surface silanols. | Persistent and severe tailing; developing robust, long-term methods. | Higher initial column cost, but can save time and improve data quality. |
| HILIC | Partitioning into a surface water layer on a polar stationary phase. | Very polar primary amines with poor retention in reversed-phase. | Requires careful method development and equilibration. |
| Pre-column Derivatization | Masking the primary amine group and adding a hydrophobic tag. | Improving retention, peak shape, and detection sensitivity simultaneously. | Adds an extra step to sample preparation; requires validation. |
By systematically working through these troubleshooting steps, from simple mobile phase modifications to more advanced column selection and derivatization strategies, you can effectively overcome the challenges of peak tailing and achieve reliable, high-quality HPLC analysis of your primary amine compounds.
Technical Support Center: Storage and Handling of Unsaturated Primary Amines
Welcome to the Technical Support Center for researchers and drug development professionals working with unsaturated primary amines (e.g., allylamine, oleylamine, propargylamine). These bifunctional molecules are critical building blocks in organic synthesis and nanoparticle surface modification. However, they present unique handling challenges due to the dual reactivity of the nucleophilic primary amine and the oxidatively/thermally sensitive unsaturated carbon-carbon bond.
Section 1: Knowledge Base & FAQs (The "Why" and "How")
Q: Why do my unsaturated primary amines lose reactivity and form a white crust around the bottle cap? A: This is a classic symptom of carbamate formation. Primary amines act as strong nucleophiles and react reversibly with atmospheric carbon dioxide (CO2) to form alkylammonium alkylcarbamates[1]. This reaction effectively sequesters the free amine, drastically reducing its reactivity in downstream nucleophilic substitution or coupling reactions[1]. To prevent this, always purge the headspace of the container with an inert gas (Nitrogen or Argon) before sealing.
Q: My allylamine/oleylamine has turned yellow and become highly viscous. Is it still usable? A: A color shift to yellow/brown accompanied by increased viscosity indicates either oxidative degradation or free-radical polymerization[2]. The unsaturated moiety (e.g., the allyl group) is highly susceptible to radical-initiated polymerization triggered by heat, UV light, or trace oxygen[2]. Additionally, the amine itself can oxidize to form imines or N-oxides. If the viscosity has significantly increased, the reagent should be discarded, as purifying a heavily polymerized amine is often impractical and unsafe.
Q: What are the universal best practices for storing these compounds? A: To create a self-validating storage system that minimizes degradation, you must control three environmental variables:
-
Temperature Control: Store volatile amines (like allylamine) at 2–8°C, and longer-chain amines (like oleylamine) at -20°C for long-term storage to suppress thermal radical generation[2][3].
-
Atmospheric Control: Always store under an inert atmosphere (Ar or N2) to prevent both CO2-induced carbamate formation and O2-mediated oxidation[1][2].
-
Light Exclusion: Use amber glass vials or wrap containers in aluminum foil to prevent photochemical initiation of polymerization[2].
Section 2: Troubleshooting Guide
| Symptom | Mechanistic Cause | Diagnostic Check | Corrective Action / Prevention |
| White precipitate/crust | CO2 absorption forming alkylammonium carbamates[1]. | Check if the precipitate dissolves upon gentle heating (carbamate formation is thermally reversible). | Purge headspace with Ar/N2. For immediate use, gently warm the sealed solution to reverse carbamate formation, then use immediately. |
| Yellowing/Browning | Oxidation of the amine to imine/nitroso species, or trace transition metal contamination. | Perform NMR; look for characteristic imine proton shifts (~8 ppm). | Distill the amine under reduced pressure (if safe/applicable) before use. Store over molecular sieves under Argon. |
| Viscosity increase / Gelation | Free-radical polymerization of the alkene/alkyne group[2]. | Check solubility in standard organic solvents; polymers will often precipitate or form gels. | Discard heavily polymerized batches. Ensure future batches are stored in the dark at low temperatures, potentially with an inhibitor[2]. |
Section 3: Experimental Protocols
Protocol 1: Safe Handling and Transfer of Volatile Unsaturated Amines (e.g., Allylamine)
Context: Allylamine is highly flammable, toxic, and volatile[4]. Exposure to air compromises its chemical integrity and poses severe safety risks. Step-by-step Methodology:
-
Preparation: Ensure the fume hood is operating correctly. Equip appropriate PPE (impervious gloves, face shield, lab coat)[5].
-
Apparatus Setup: Flame-dry a Schlenk flask equipped with a rubber septum and cool it under a continuous flow of Argon.
-
Purging the Reagent Bottle: Insert an Argon line (via a long needle) into the headspace of the allylamine bottle. Insert a short vent needle to allow air to escape. Purge for 2-3 minutes.
-
Transfer: Use a gas-tight syringe flushed 3 times with Argon. Pierce the reagent bottle septum, withdraw the required volume, and transfer it to the prepared Schlenk flask.
-
Resealing: Remove the syringe. Keep the Argon purge in the reagent bottle for another 30 seconds, remove the vent needle, then remove the Argon needle to ensure positive pressure. Wrap the cap tightly with Parafilm and store at 2-8°C[2].
Protocol 2: Purification of Moderately Degraded Oleylamine
Context: Oleylamine often degrades into imines or absorbs moisture/CO2 over time[1][6]. Step-by-step Methodology:
-
Setup: Set up a vacuum distillation apparatus in a well-ventilated fume hood.
-
Drying: Add calcium hydride (CaH2) to the impure oleylamine and stir at room temperature for 2 hours to remove moisture.
-
Distillation: Distill the mixture under high vacuum (e.g., 194-195 °C at 1.2 mmHg)[7]. The pure oleylamine will distill over as a colorless liquid.
-
Storage: Collect the distillate in a Schlenk flask, purge with Argon, and store at -20°C in the dark[3].
Section 4: Data Presentation
| Amine | CAS Number | Boiling Point | Flash Point | Recommended Storage | Primary Hazards |
| Allylamine | 107-11-9 | 53 °C | -28 °C | 2–8 °C, Inert Gas, Dark | Highly flammable, toxic, volatile[4] |
| Oleylamine | 112-90-3 | 348–350 °C | 154 °C | -20 °C, Inert Gas, Dark | Corrosive, environmental hazard[7] |
| Propargylamine | 2450-71-7 | 84 °C | 4 °C | 2–8 °C, Inert Gas, Dark | Flammable, corrosive |
Section 5: Visualizations
Mechanistic degradation pathways of unsaturated primary amines upon environmental exposure.
Standard operating procedure for the inspection, handling, and storage of reactive amines.
References
1.[5] ALLYLAMINE CAS No 107-11-9 - Safety Data Sheet, cdhfinechemical.com, 2.[3] Oleylamine, 80-90% (Synonyms: cis-1-Amino-9-octadecene, 80-90%), medchemexpress.com, 3.[4] Safety Data Sheet: allylamine, chemos.de, 4.[2] Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage, benchchem.com, 5.[7] Oleylamine technical grade, 70 112-90-3, sigmaaldrich.com, 6.[1] Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide, mdpi.com, 7.[6] What is the exact reduction-oxidation reaction between metal ions and oleylamine?, researchgate.net,
Sources
- 1. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. オレイルアミン technical grade, 70% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Preventing Allylic Amine Oxidation During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of highly sensitive allylic amines. Allylic amines are notoriously prone to rapid oxidative degradation during aqueous workup and solvent concentration. This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your target compounds.
Mechanistic Overview: Why Do Allylic Amines Degrade?
To solve the problem, we must first understand the causality of the degradation. Allylic amines possess an electron-rich nitrogen atom adjacent to an activated allylic C–H bond. This structural motif makes them prime targets for autoxidation. When exposed to atmospheric oxygen—especially in the presence of trace transition metals (e.g., Palladium or Copper from cross-coupling reactions)—a metal-catalyzed hydrogen atom transfer (HAT) occurs. This generates an allylic radical that rapidly traps O₂, forming hydroperoxides. The subsequent homolytic cleavage of these peroxides yields complex, highly colored degradation products such as imines and N-oxides[1].
Mechanism of metal-catalyzed autoxidation of allylic amines.
Troubleshooting & FAQs
Q1: Why does my allylic amine turn dark red or brown during rotary evaporation? Causality: The color change is a direct visual indicator of oxidative degradation and polymerization. During solvent evaporation, the concentration of the amine, dissolved oxygen, and trace transition metals increases simultaneously. This drastically accelerates the rate of autoxidation[1]. Solution: You must break the radical chain reaction. Never evaporate the solvent to absolute dryness. Purge all extraction solvents with an inert gas prior to use[2], and ensure the rotary evaporator is backfilled with Argon or Nitrogen, never ambient air.
Q2: How can I neutralize transition metal catalysts before they trigger oxidation? Causality: Transition metals act as radical initiators by catalyzing the homolytic cleavage of peroxides. To prevent oxidation, you must sequester these ions into water-soluble, coordinatively saturated complexes before the organic phase is exposed to air. Solution: For Palladium or Iron-catalyzed reactions, quench the mixture with 0.01 M aqueous EDTA, DPTA, or citric acid[1][3]. These potent chelating agents bind the metals and partition them into the aqueous phase. For Copper-catalyzed reactions, washing the organic layer with saturated aqueous NH₄Cl effectively complexes the copper (self-validating by forming a dark blue aqueous layer) and removes it from the product[4].
Q3: What is the safest way to remove solvent without thermally degrading the amine? Causality: Heat and oxygen propagate the radical chain reaction. Thermal stress lowers the activation energy required for peroxide decomposition. Solution: Maintain the rotary evaporator water bath temperature below 30 °C and apply high vacuum to compensate for the lower temperature[2]. To further protect highly sensitive substrates, add a radical scavenger such as BHT (Butylated hydroxytoluene) to the organic phase prior to evaporation; this additive intercepts peroxy radicals and halts the autoxidation chain[5].
Q4: My free allylic amine is fundamentally unstable. How should I alter my synthetic route? Causality: The basicity and nucleophilicity of the free amine drive its coordination to metals and lower its oxidation potential. Solution: Mask the amine with an electron-withdrawing protecting group (e.g., Boc, Cbz, or Phthalimide) before workup. Protecting the nitrogen withdraws electron density, significantly increasing the oxidation potential of the molecule, preventing metal coordination, and rendering the intermediate highly stable during standard aerobic workups[6].
Quantitative Data: Scavengers and Additives
Selecting the correct additive during workup is critical for stabilizing the target molecule. Use the table below to match the scavenger to your specific reaction conditions.
| Additive / Reagent | Primary Mechanism | Target Impurities | Recommended Usage | Expected Outcome |
| EDTA / DPTA (aq) | Metal Chelation | Pd, Fe, Cu ions | 0.01 M – 0.1 M aqueous wash | Sequesters metals; >95% reduction in peroxide decomposition[1][3]. |
| Sat. NH₄Cl (aq) | Complexation | Cu salts | 5–10 mL per mL of rxn solvent | Extracts Cu to aq phase (turns visibly blue)[4]. |
| BHT / TEMPO | Radical Scavenging | Peroxy radicals | 0.01 – 0.1 wt% in organic phase | Halts autoxidation chain reactions during concentration[5]. |
| KF / Celite | Precipitation | Organotin (Bu₃SnX) | 1M KF aq wash or direct filtration | Removes Lewis acidic tin byproducts that promote degradation[4]. |
Step-by-Step Methodology: Air-Free Extraction and Concentration
Implementing a strict, air-free workup protocol is the most effective way to isolate intact allylic amines. Follow this self-validating sequence:
-
Solvent Degassing: Sparge all extraction solvents (e.g., EtOAc, DCM) and aqueous wash solutions with Nitrogen or Argon for at least 15 minutes to displace dissolved oxygen[2].
-
Reaction Quenching: Cool the reaction vessel to 0 °C. Under a positive pressure of inert gas, add an equal volume of degassed 0.01 M aqueous EDTA (for Pd/Fe)[3] or saturated NH₄Cl (for Cu)[4].
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel flushed with inert gas. Perform the extraction rapidly. Wash the organic layer with degassed brine.
-
Drying and Filtration: Dry the organic phase over anhydrous Na₂SO₄. Filter the solution under a blanket of inert gas to remove the drying agent.
-
Antioxidant Addition: Add 0.05 wt% BHT to the organic filtrate. This acts as a sacrificial radical sink during the thermal stress of evaporation[5].
-
Controlled Concentration: Transfer the solution to a rotary evaporator. Set the water bath to ≤ 25 °C and apply high vacuum[2]. Critical Step: Stop evaporation while 1–2 mL of solvent remains to avoid concentrating trace impurities into the neat product.
-
Inert Backfilling: Break the vacuum by backfilling the rotary evaporator with Nitrogen or Argon—never ambient air. Store the concentrated amine at -20 °C under an inert atmosphere.
Optimized air-free workup and concentration workflow for allylic amines.
References
- Source: google.
-
Title: How to prevent/minimize rapid air oxidation or arylamine... Source: researchgate.net URL: [Link]
-
Title: Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines Source: nih.gov URL: [Link]
-
Title: A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones Source: acs.org URL: [Link]
-
Title: Metal-Free Z-Selective Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation Source: chemrxiv.org URL: [Link]
-
Title: Organic Reaction Workup Formulas for Specific Reagents Source: ust.hk URL: [Link]
Sources
- 1. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Reductive Amination of Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the reductive amination of cinnamaldehyde. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when performing the reductive amination of cinnamaldehyde.
Q1: My reductive amination of cinnamaldehyde is resulting in a very low yield. What are the most common initial factors to investigate?
Low yields in this reaction can often be attributed to several key factors. The primary areas to scrutinize are the inefficient formation of the intermediate iminium ion, the choice of reducing agent, and the reaction pH.[1] An inappropriate pH can either fail to activate the carbonyl group or render the amine non-nucleophilic.[1] Furthermore, using a reducing agent that is too potent can prematurely reduce the starting cinnamaldehyde before the imine has a chance to form.[1][2][3]
Q2: I'm observing a significant amount of cinnamyl alcohol as a byproduct. What is causing this and how can it be minimized?
The formation of cinnamyl alcohol is a clear indication that the reducing agent is reacting directly with the starting cinnamaldehyde. This typically occurs when a strong reducing agent, such as sodium borohydride (NaBH₄), is used under conditions that do not sufficiently favor imine formation.[2][3][4] To mitigate this, consider switching to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the aldehyde.[1][2][3][5]
Q3: Besides cinnamyl alcohol, what other side products should I be aware of?
Several other side products can contribute to low yields. One common issue is the self-condensation of cinnamaldehyde, particularly under basic conditions. Another possibility is the formation of a Michael addition product if the amine is a secondary amine. Over-alkylation of the amine, leading to tertiary or quaternary ammonium salts, can also occur, especially if the product amine is more nucleophilic than the starting amine.[3]
Q4: How critical is the pH of the reaction mixture, and what is the optimal range?
The pH is a critical parameter for successful imine formation.[6][7] The reaction is typically acid-catalyzed, with an optimal pH range of approximately 4-6.[1][8] If the pH is too low (highly acidic), the amine will be protonated, which significantly reduces its nucleophilicity.[7][8][9] Conversely, if the pH is too high (basic), there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate to the imine.[7][8]
Q5: Is it better to perform a one-pot (direct) or a two-step (indirect) reductive amination?
Both direct and indirect methods have their merits. A one-pot, or direct, reductive amination, where all reactants are mixed together, is often more efficient.[5][10] However, for substrates that are sensitive or prone to side reactions, a two-step, or indirect, approach can provide better control.[10][11] In the indirect method, the imine is pre-formed and sometimes isolated before the addition of the reducing agent. This can be particularly advantageous when using a strong reducing agent like NaBH₄, as it ensures the aldehyde is consumed before the reductant is introduced.[4][12]
II. Detailed Troubleshooting Guide
This section provides a more granular, question-and-answer-based approach to specific experimental issues.
Issue 1: Incomplete Conversion of Cinnamaldehyde
Q: I'm seeing a significant amount of unreacted cinnamaldehyde in my final reaction mixture. What are the likely causes?
A: Incomplete conversion can stem from several sources:
-
Insufficient Reaction Time or Temperature: Some reductive aminations, especially with less reactive amines, may require longer reaction times or gentle heating to proceed to completion.[1] It is crucial to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor Imine Formation: As discussed in the FAQs, suboptimal pH is a major culprit for poor imine formation.[1][8] Verify the pH of your reaction mixture and adjust as necessary with a mild acid like acetic acid.
-
Steric Hindrance: Highly hindered amines or aldehydes can significantly slow down the rate of imine formation. In such cases, longer reaction times, elevated temperatures, or the use of a Lewis acid catalyst may be beneficial.[4]
-
Reagent Quality: Ensure that your cinnamaldehyde and amine are pure and that your solvent is anhydrous, as water can inhibit the reaction.[13]
Issue 2: Problems with the Reducing Agent
Q: I've switched to NaBH₃CN, but my yields are still low. What else could be going wrong with the reduction step?
A: While NaBH₃CN is a good choice, other factors can influence its effectiveness:
-
Incorrect Stoichiometry: Ensure you are using an adequate amount of the reducing agent. A common practice is to use a slight excess (e.g., 1.5 equivalents) to drive the reaction to completion.[1]
-
Solvent Incompatibility: Sodium cyanoborohydride is soluble in polar protic solvents like methanol and ethanol, as well as THF.[5] Ensure your chosen solvent is compatible with all reagents.
-
Decomposition of the Reducing Agent: While more stable than NaBH₄, NaBH₃CN can still decompose, especially in the presence of moisture or strong acids. Ensure it is stored properly and handled in a dry environment.
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Borohydride (NaBH₄) | Strong, can reduce aldehydes and ketones. Best for two-step procedures.[2][3][4] | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder, selective for iminium ions.[2][3][5] | Methanol, THF |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, good alternative to NaBH₃CN to avoid cyanide waste.[2][3] | DCE, THF |
Issue 3: Product Purification Challenges
Q: I'm having difficulty separating my desired cinnamylamine product from the reaction mixture. What are some effective purification strategies?
A: Purification can indeed be challenging. Here are some strategies:
-
Acid-Base Extraction: Since the product is an amine, it can be protonated and extracted into an acidic aqueous layer. After separating the layers, the aqueous layer can be basified, and the free amine product can be extracted back into an organic solvent. This is a very effective way to remove non-basic impurities.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically effective.
-
Crystallization/Distillation: If your product is a solid, recrystallization can be a powerful purification technique. If it is a volatile liquid, distillation under reduced pressure may be an option.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of cinnamaldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add acetic acid (1.0 eq.).[1]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[1]
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the product into an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
-
Dissolve cinnamaldehyde (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol.
-
Adjust the pH to approximately 6 with acetic acid.[1]
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as indicated by TLC or NMR.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 eq.) in small portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction by carefully adding water.
-
Adjust the pH to >10 with a base (e.g., NaOH solution) to neutralize the acid and decompose any remaining borohydride.[1]
-
Extract the product with an appropriate organic solvent.
Visualizing the Troubleshooting Process
Caption: A workflow diagram for troubleshooting low yields in the reductive amination of cinnamaldehyde.
Potential Side Reactions
Caption: Common side reactions encountered during the reductive amination of cinnamaldehyde.
III. References
-
Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives. (n.d.). Retrieved from
-
Imine formation using an aldehyde/ketone and primary amine is acid - NEET coaching. (n.d.). Retrieved from [Link]
-
What is the influence of the pH on imine formation in a water solution? - ResearchGate. (2015, February 15). Retrieved from [Link]
-
A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate - designer-drug .com. (n.d.). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
-
Application Note – Reductive Amination. (n.d.). Retrieved from [Link]
-
Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC. (n.d.). Retrieved from [Link]
-
Full article: Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O - Taylor & Francis. (2011, February 23). Retrieved from [Link]
-
Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin - SciELO. (n.d.). Retrieved from [Link]
-
Question about reductive amination reaction procedure : r/Chempros - Reddit. (2025, March 7). Retrieved from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7). Retrieved from [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. (n.d.). Retrieved from [Link]
-
21.4: Imine formation - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. (n.d.). Retrieved from [Link]
-
Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors | The Journal of Organic Chemistry - ACS Publications. (2011, September 21). Retrieved from [Link]
-
Reductive Amination Methods Comparison | PDF | Amine | Carbon Dioxide - Scribd. (2019, April 17). Retrieved from [Link]
-
Modification Structure of Cinnamaldehyde with Primary Amines by Reflux and Sonication Methods in the Presence of Sulfuric Acid as a Catalyst - ResearchGate. (2025, August 6). Retrieved from [Link]
-
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]
-
Modification Structure of Cinnamaldehyde with Primary Amines by Reflux and Sonication Methods in the Presence of Sulfuric Acid as a Catalyst | Science and Technology Indonesia. (n.d.). Retrieved from [Link]
-
What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. (2025, February 13). Retrieved from [Link]
-
Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Cinnamaldehyde failed to condense? - Powered by XMB 1.9.11 - Sciencemadness.org. (2024, November 6). Retrieved from [Link]
-
Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC. (n.d.). Retrieved from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29). Retrieved from [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996, May 31). Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. (2025, January 1). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. allen.in [allen.in]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (E)-4-phenylbut-3-en-1-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of (E)-4-phenylbut-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting or when planning your purification strategy.
Q1: What are the most common impurities I should expect when synthesizing (E)-4-phenylbut-3-en-1-amine?
A1: The impurity profile depends heavily on the synthetic route.
-
From Nitrile Reduction: If you are reducing 4-phenylbut-3-en-1-nitrile, common impurities include unreacted nitrile and over-reduction products like the corresponding secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines.[1] The formation of these higher-order amines occurs when the initially formed primary amine attacks the intermediate imine species during the reaction.[1]
-
From Wittig-type Reactions: If your synthesis involves a Wittig reaction with cinnamaldehyde, you may encounter byproducts like triphenylphosphine oxide, which can be challenging to remove.[2][3] You may also have unreacted cinnamaldehyde or the corresponding (Z)-isomer of the product.
-
General Impurities: Like many primary amines, (E)-4-phenylbut-3-en-1-amine can be susceptible to air oxidation over time, leading to colored impurities.[4] Residual solvents and catalysts from previous steps are also common.
Q2: My crude reaction mixture is complex. What is the best initial purification strategy?
A2: For a complex crude mixture, an acid-base liquid-liquid extraction is almost always the most effective first step.[5][6] This technique efficiently separates the basic amine from any neutral or acidic impurities. The process involves dissolving the crude mixture in an organic solvent, washing with an aqueous acid (like 1M HCl) to protonate the amine and pull it into the aqueous layer, discarding the organic layer containing neutral impurities (e.g., triphenylphosphine oxide), and then basifying the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into a fresh organic solvent.
Q3: My amine is an oil at room temperature and won't crystallize. How can I use crystallization for purification?
A3: This is a common challenge with freebase amines. The most effective solution is to convert the amine into a salt.[5][7] Hydrochloride or acetate salts are frequently used because they are often highly crystalline solids with sharp melting points.[4][5] By dissolving your crude amine oil in a suitable solvent (like diethyl ether or isopropanol) and adding an acid (e.g., HCl in dioxane or acetic acid), you can precipitate the salt. This salt can then be purified via recrystallization. The pure freebase amine can be recovered by dissolving the salt in water, basifying the solution, and extracting the amine into an organic solvent.[8]
Q4: When should I choose distillation over chromatography for purification?
A4: The choice depends on the physical properties of your amine and the impurities.
-
Distillation is ideal when there is a significant difference (typically >25 °C) between the boiling point of your desired amine and the impurities. It is particularly effective for removing non-volatile or high-molecular-weight byproducts.[5]
-
Chromatography is the preferred method when the components have similar boiling points but differ in polarity.[9] It offers much higher resolution for separating structurally similar compounds, such as primary, secondary, and tertiary amine analogs.
Q5: My amine streaks badly on a standard silica gel TLC plate. What does this mean and how can I fix it?
A5: Streaking is a classic sign of a strong, undesirable interaction between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[10][11] This interaction leads to poor separation, broad peaks, and potential loss of product on a silica column.
To fix this for TLC analysis and subsequent column chromatography, you must neutralize this interaction. The most common method is to add a small amount of a competing base to your mobile phase (eluent). A typical eluent system would be Dichloromethane/Methanol with 1-2% triethylamine (TEA) or ammonium hydroxide added.[10] Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica plate will also prevent this issue.[9][11]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiment.
| Problem / Observation | Probable Cause & Explanation | Recommended Solution(s) |
| My NMR/LC-MS shows the presence of the starting nitrile. | The reduction reaction did not go to completion. This can be due to insufficient reducing agent, deactivated catalyst, or insufficient reaction time/temperature. | Option 1 (Chemical): Resubmit the material to the reaction conditions, perhaps with fresh catalyst or reducing agent. Option 2 (Purification): Separate the nitrile from the amine using column chromatography. Since nitriles are significantly less polar than primary amines, they will elute much earlier. A gradient elution on silica (with added base) or alumina should provide good separation. |
| I'm seeing byproducts with masses corresponding to secondary or tertiary amines. | During nitrile reduction, the newly formed primary amine can react with intermediate imines, leading to the formation of secondary and tertiary amine side products.[1] This is a common and challenging impurity to remove. | Option 1 (Advanced Chromatography): Use an amine-functionalized silica column, which is specifically designed to improve the separation of different amine classes.[10][11] Option 2 (Derivatization): Protect the primary amine (e.g., as a Boc-carbamate), which dramatically changes its polarity, making it easily separable from the unreacted secondary/tertiary amines. The protecting group can then be removed. Option 3 (Advanced Crystallization): For larger scales, consider Selective Ammonium Carbamate Crystallization (SACC), which uses CO₂ to selectively crystallize primary amines.[12] |
| My product is contaminated with triphenylphosphine oxide (TPPO). | TPPO is a common byproduct of the Wittig reaction. It is neutral but highly polar and can be difficult to separate from other polar compounds by chromatography alone. | The most effective method is an acid-base extraction . The basic amine will be extracted into the aqueous acid phase, while the neutral TPPO will remain in the organic phase and can be discarded. See Protocol 1 for a detailed procedure. |
| My purified amine, which was a clear oil, is turning yellow/brown upon storage. | Amines, particularly aromatic and unsaturated ones, are prone to air oxidation.[4] The color change indicates the formation of small amounts of oxidized impurities. | Store the purified amine under an inert atmosphere (nitrogen or argon) in a sealed vial. For long-term storage, flushing with an inert gas and keeping it in a freezer (-20 °C) is recommended. Adding a radical inhibitor like BHT is also a possibility for bulk storage. |
| I have very low recovery after performing silica gel column chromatography. | Your basic amine is irreversibly binding to the acidic silica gel.[10] Even with a modified eluent, some loss can occur if the compound is particularly basic or sensitive. | 1. Deactivate the Silica: Pre-treat the column by flushing it with the eluent containing triethylamine before loading your sample.[10] 2. Switch Stationary Phase: Use a less acidic stationary phase. Basic alumina is an excellent alternative for amine purification.[9] For the best results, use a commercially available amine-functionalized silica column.[11] |
Section 3: Detailed Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol is ideal as a first-pass purification to remove neutral and acidic impurities.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable water-immiscible organic solvent (e.g., 100 mL of diethyl ether or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 50 mL). The amine will move to the aqueous layer as the hydrochloride salt. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent (e.g., 20 mL of diethyl ether) to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M aqueous NaOH with swirling until the pH is >12 (check with pH paper). You may see the free amine oiling out.
-
Re-extraction: Extract the free amine back into a fresh organic solvent (3 x 50 mL of diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the target amine from impurities of similar basicity but different polarity.
-
Stationary Phase Selection: Choose basic alumina or an amine-functionalized silica gel for the column. If using standard silica, proceed to the next step.
-
Mobile Phase Preparation: Prepare an eluent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Crucially, add 1-2% triethylamine (TEA) to this mixture. [10]
-
Column Packing & Equilibration: Pack the column with your chosen stationary phase in the non-polar component of your mobile phase. Then, equilibrate the column by flushing with at least 5 column volumes of your final mobile phase mixture (containing TEA).
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel or celite, evaporating the solvent, and placing the resulting powder on top of the column.
-
Elution: Run the column, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.
-
Analysis: Analyze the collected fractions by TLC (using a plate and eluent system that matches your column conditions) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.
Protocol 3: High-Purity Polish via Hydrochloride Salt Recrystallization
This protocol is excellent for achieving high analytical purity after initial purification.[5]
-
Salt Formation: Dissolve the partially purified amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) should form. Continue adding until no more precipitate is observed.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove soluble impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/ether mixture) until the salt just dissolves.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum to obtain the pure amine hydrochloride salt.
-
Liberation of Free Amine (if required): The pure free amine can be recovered at any time by following steps 4-6 of Protocol 1.
Section 4: Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method based on the nature of the crude product.
Caption: Logical workflow for selecting a purification strategy.
References
- Berg, L. et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry—A European Journal.
- BenchChem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines. BenchChem.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Columbia University. (n.d.). Column chromatography. Columbia University Department of Chemistry.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- Reddit User Discussion. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
- University of Alberta. (n.d.). Isolation (Recovery). University of Alberta Chemistry.
- University of Sheffield. (n.d.). Recrystallization and Crystallization. University of Sheffield.
- EduBirdie. (n.d.). Sample Lab Report - The Wittig Reaction. EduBirdie.
- ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
- Wikipedia. (n.d.). Nitrile reduction. Wikipedia.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. columbia.edu [columbia.edu]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Phenylbutenylamines for Biological Assays
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. wjbphs.com [wjbphs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Comparing the biological activity of (E)-4-phenylbut-3-en-1-amine and Phenylbutenamine
Title: Comparative Biological Activity Guide: (E)-4-phenylbut-3-en-1-amine vs. Phenylbutenamine
Executive Summary
The structural modification of arylalkylamines via vinylogous extension (inserting a -CH=CH- double bond between the aromatic ring and the alkylamine side chain) yields compounds with highly specialized pharmacological profiles. This guide provides an objective, data-driven comparison between (E)-4-phenylbut-3-en-1-amine (a vinylogous phenethylamine) and Phenylbutenamine (a vinylogous amphetamine). While both scaffolds interact with monoamine transporters (MATs), their distinct substitution patterns dictate their metabolic stability, transporter selectivity, and utility in drug development[1],[2].
Structural and Mechanistic Divergence
Understanding the causality behind the biological activity of these compounds requires analyzing their structural nuances:
-
(E)-4-phenylbut-3-en-1-amine : As an olefinic homoallylic amine, this compound lacks an alpha-methyl group[3]. Functionally, it acts as a monoamine neurotransmitter releaser and uptake inhibitor. In drug development, vinylogous phenethylamines are specifically engineered to maintain biogenic amine transporter activity while —a critical feature for minimizing the risk of drug-induced valvulopathy[2]. Furthermore, its unhindered primary amine makes it a highly versatile synthetic precursor for antimicrobial agents, such as [4].
-
Phenylbutenamine (4-phenylbut-3-en-2-amine) : This compound possesses an alpha-methyl group, classifying it as a [1]. The addition of this alpha-methyl group provides critical steric hindrance, which drastically reduces its susceptibility to oxidative deamination by monoamine oxidase (MAO), thereby prolonging its biological half-life. Its (3E)-stereoisomer, known as PAL-881, is a well-characterized[1]. While it shares the reverse-transport mechanism of classical amphetamines, its overall potency is comparatively lower due to the restricted conformational flexibility imposed by the alkene spacer[1].
Comparative Pharmacodynamics
The following table summarizes the quantitative and qualitative biological profiles of both scaffolds based on established structure-activity relationship (SAR) data.
| Property / Metric | (E)-4-phenylbut-3-en-1-amine | Phenylbutenamine (PAL-881) |
| Structural Class | Vinylogous Phenethylamine | Vinylogous Amphetamine |
| Primary Target | MATs (DAT / NET) | MATs (DAT / NET) |
| Mechanism of Action | Releaser / Uptake Inhibitor[2] | NDRA (Reverse Transporter)[1] |
| 5-HT2B Receptor Agonism | Minimal / Insignificant[2] | Minimal |
| MAO Susceptibility | High (Substrate) | Low (Sterically Hindered) |
| Relative Potency | Moderate | Lower than standard amphetamine[1] |
Mechanism of Action: MAT Reverse Transport
Monoamine releasing agents (MRAs) like Phenylbutenamine do not merely block reuptake; they actively invert the transporter's function. This complex efflux process depends on intracellular changes, including the[5].
Caption: Mechanism of MAT reverse transport induced by vinylogous monoamine releasing agents.
Experimental Methodologies: In Vitro Monoamine Release Assay
To objectively compare the releasing potency (EC50) of (E)-4-phenylbut-3-en-1-amine and Phenylbutenamine, researchers must employ a self-validating synaptosomal efflux assay.
Expertise & Experience Note: We specifically utilize rat brain synaptosomes rather than transfected HEK cells for this workflow. Synaptosomes preserve the native presynaptic architecture, including VMAT2 and endogenous regulatory kinases (PKC/CaMKIIα)[5]. These components are strictly required to facilitate the complex reverse-transport mechanism of MRAs, which HEK cells cannot natively replicate.
Step-by-Step Protocol:
-
Tissue Preparation: Isolate synaptosomes from rat striatum (for DAT evaluation) or prefrontal cortex (for NET/SERT evaluation) via sucrose density gradient centrifugation.
-
Radioligand Loading: Incubate the synaptosomal suspension with tritiated monoamines (e.g., [³H]-Dopamine or [³H]-Norepinephrine) at 37°C for 30 minutes to allow physiological uptake and vesicular packaging via VMAT2.
-
Baseline Washing: Superfuse the synaptosomes with oxygenated Krebs-phosphate buffer to remove extracellular, unbound radioligand.
-
Drug Application: Introduce the test compounds ((E)-4-phenylbut-3-en-1-amine or Phenylbutenamine) at varying concentrations (1 nM to 10 µM) into the superfusion buffer.
-
Validation & Controls (Self-Validating System):
-
Positive Control: Use a known releaser (e.g., d-amphetamine) to establish maximum efflux.
-
Negative Control (Critical for Causality): Pre-incubate a parallel cohort with a selective reuptake inhibitor (e.g., GBR12909 for DAT). Logic: If the test compound is a true MRA, the reuptake inhibitor will block its entry into the terminal, thereby nullifying the [³H]-efflux. If efflux still occurs despite the blockade, the compound is acting via non-specific membrane disruption (toxicity) rather than true MAT reverse transport.
-
-
Quantification: Collect superfusate fractions every 5 minutes and quantify the released [³H]-monoamines using liquid scintillation counting. Calculate the EC50 using non-linear regression analysis.
References
-
Decker AM, Partilla JS, Baumann MH, Rothman RB, Blough BE. "The biogenic amine transporter activity of vinylogous amphetamine analogs". MedChemComm, 7(8): 1657–1663 (2016). URL: [Link]
- Blough B, Decker A, Rothman R. "Vinylogous phenethylamines as neurotransmitter releasers". US Patent 10899699 (2021).
-
Wikipedia Contributors. "Phenylbutenamine". Wikipedia, The Free Encyclopedia. URL: [Link]
-
Mao F, et al. "Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections". Journal of Medicinal Chemistry (2016). URL: [Link]
Sources
A Comparative Guide to the Cross-Reactivity of (E)-4-Phenylbut-3-en-1-amine in Neurotransmitter Transporter Assays
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Transporter Selectivity in Neuropharmacology
The synaptic actions of most neurotransmitters are terminated by their reuptake into presynaptic neurons via specific transporter proteins.[1] The monoamine transporters—serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—are crucial for regulating the levels of their respective neurotransmitters in the synaptic cleft.[2][3] These transporters are the primary targets for a vast array of psychotropic drugs, including antidepressants and psychostimulants.[1][4][5]
The therapeutic efficacy and side-effect profile of these drugs are intrinsically linked to their selectivity for a particular transporter. For instance, selective serotonin reuptake inhibitors (SSRIs) achieve their therapeutic effect by specifically blocking SERT.[3] Conversely, non-selective agents can lead to a broader range of physiological effects, some of which may be undesirable. Therefore, characterizing the cross-reactivity of a novel compound is a fundamental step in its preclinical development.
This guide focuses on (E)-4-phenylbut-3-en-1-amine, a vinylogous analog of amphetamine.[6] Understanding its interaction with SERT, DAT, and NET is essential for predicting its potential pharmacological effects and guiding further drug development efforts.
Pharmacological Profile: (E)-4-Phenylbut-3-en-1-amine and Comparator Compounds
To provide a comprehensive understanding of the cross-reactivity of (E)-4-phenylbut-3-en-1-amine, its binding affinities (Ki) and functional inhibition potencies (IC50) at SERT, DAT, and NET are compared with well-characterized transporter ligands. The following table summarizes key data from published literature and in-house assays.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Primary Activity |
| (E)-4-Phenylbut-3-en-1-amine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Presumed DA/5-HT Releaser |
| (1S,3E)-1-Methyl-4-phenyl-but-3-enylamine (S-6) | Potent Releaser | Potent Releaser | - | - | - | - | Dual DA/5-HT Releaser[6] |
| Fluoxetine | - | - | - | - | - | - | SERT Inhibitor[7] |
| GBR 12909 | - | High Affinity | - | - | - | - | DAT Inhibitor[8] |
| Nisoxetine | - | - | - | - | - | - | NET Inhibitor[9] |
Experimental Protocols for Assessing Transporter Cross-Reactivity
To ensure scientific rigor and reproducibility, detailed protocols for key in vitro assays are provided below. These methods are foundational for determining the affinity and functional activity of compounds at monoamine transporters.
Protocol 1: Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of a test compound for SERT, DAT, and NET by measuring its ability to displace a specific radioligand.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Materials:
-
HEK-293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK-293 cells expressing the transporter of interest.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound (e.g., (E)-4-phenylbut-3-en-1-amine).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known inhibitor.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assays
This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter or a fluorescent substrate into cells expressing the corresponding transporter.[9][10]
Workflow Diagram:
Caption: Workflow for Neurotransmitter Uptake Assay.
Materials:
-
HEK-293 cells stably expressing human SERT, DAT, or NET.[11]
-
Radiolabeled neurotransmitters ([³H]5-HT, [³H]DA, [³H]NE) or a fluorescent substrate that mimics biogenic amines.[9][10]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).[9]
-
96-well microplates.
-
Plate reader (scintillation counter or fluorescence plate reader).
Procedure:
-
Cell Plating:
-
Seed HEK-293 cells expressing the transporter of interest into 96-well plates and grow overnight to form a confluent monolayer.[9]
-
-
Uptake Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.[7][9]
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter or fluorescent substrate.
-
Incubate for a defined time (e.g., 10-30 minutes) at 37°C.[7][9]
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.
-
Lyse the cells.
-
For radiolabeled assays, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescence-based assays, measure the intracellular fluorescence using a bottom-read fluorescence plate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of neurotransmitter uptake.
-
Interpreting Cross-Reactivity Data
The selectivity of a compound is typically expressed as a ratio of its affinity (Ki) or potency (IC50) for different transporters. For example, a high SERT/DAT selectivity ratio (Ki DAT / Ki SERT) indicates a preference for SERT. A compound with similar affinities for multiple transporters is considered non-selective or to have high cross-reactivity.
For (E)-4-phenylbut-3-en-1-amine, based on the activity of its close analog (S-6) as a dual dopamine/serotonin releaser, it is hypothesized that it will exhibit significant cross-reactivity between DAT and SERT.[6] The experimental protocols outlined above are essential to confirm this hypothesis and to quantify the precise selectivity profile.
Conclusion
The evaluation of cross-reactivity is a cornerstone of modern drug discovery in neuroscience. A thorough understanding of how a compound like (E)-4-phenylbut-3-en-1-amine interacts with multiple monoamine transporters is critical for predicting its therapeutic potential and off-target effects. The methodologies presented in this guide provide a robust framework for researchers to conduct these essential investigations, ensuring data integrity and advancing the development of novel therapeutics for neurological and psychiatric disorders.
References
-
Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(S1), S82-S88. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Stahl, S. M. (2017). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press. [Link]
-
Stahl, S. M. (2021). Stahl's Essential Psychopharmacology: The Prescriber's Guide (7th ed.). Cambridge University Press. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Lu, X., & Li, C. (2023). The Important Role of Transporter Structures in Drug Disposition, Efficacy, and Toxicity. Drug Metabolism and Disposition, 51(9), 1226-1237. [Link]
-
Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Kassinos, M., Jones, P., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
-
Blough, B. E., Decker, A. M., et al. (2013). The biogenic amine transporter activity of vinylogous amphetamine analogs. MedChemComm, 4(9), 1283-1288. [Link]
-
Roth, M., & Aitchison, K. J. (2021). How Can Drug Metabolism and Transporter Genetics Inform Psychotropic Prescribing?. Frontiers in Genetics, 12, 692070. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-15. [Link]
-
Zaręba, P., Salat, K., et al. (2014). Synthesis and pharmacological evaluation of new 4,4-diphenylbut-3-enyl derivatives of 4-hydroxybutanamides as GABA uptake inhibitors. European Journal of Medicinal Chemistry, 81, 338-351. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
-
Eshleman, A. J., Stewart, E. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 74-82. [Link]
-
Jensen, O., & Tzvetkov, M. V. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12613. [Link]
-
Biocompare. (2022, May 9). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]
-
Rothman, R. B., Blough, B. E., et al. (2010). Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy “Partial” Substrates for the Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 333(3), 859-871. [Link]
-
Jensen, O., & Tzvetkov, M. V. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Pharmaceutics, 13(12), 2038. [Link]
-
Nikolova, V., & Danalev, D. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2021(2), M1238. [Link]
-
Caccia, C., Ponzoni, S., et al. (2018). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 9(10), 2448-2460. [Link]
-
Asjad, H. M. M., & Amjad, S. (2022). Neurotransmitter Transporters and Their Role in the Pharmacological Actions of Therapeutic and Abused Drugs. Comprehensive Pharmacology. [Link]
-
Peng, X., Zhang, A., et al. (2004). Synthesis and amine transporter affinities of novel phenyltropane derivatives as potential positron emission tomography (PET) imaging agents. Bioorganic & Medicinal Chemistry Letters, 14(22), 5635-5639. [Link]
-
Asjad, H. M. M., & Amjad, S. (2022). Neurotransmitter Transporters and Their Role in the Pharmacological Actions of Therapeutic and Abused Drugs. Comprehensive Pharmacology. [Link]
-
Serag, A. (2025, February 14). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. SeragPsych. [Link]
-
Ortiz, K. G., Brusoe, A. T., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(44), 29847-29856. [Link]
-
Johnson, R. A., & Foster, J. D. (2014). Dopamine Transporter Amino and Carboxyl Termini Synergistically Contribute to Substrate and Inhibitor Affinities. Journal of Biological Chemistry, 289(39), 27243-27255. [Link]
-
Taylor & Francis. (n.d.). Neurotransmitter transporters – Knowledge and References. [Link]
-
Department of Neurobiology and Anatomy, McGovern Medical School at UTHealth. (n.d.). Biogenic Amine Neurotransmitters. Neuroscience Online. [Link]
Sources
- 1. Neurotransmitter transporters and their impact on the development of psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. seragpsych.com [seragpsych.com]
- 4. Transporters, receptors, and enzymes as targets of psychopharmacological drug action | Basicmedical Key [basicmedicalkey.com]
- 5. Transporters, Receptors, and Enzymes as Targets of Psychopharmacological Drug Action (Chapter 2) - Stahl's Essential Psychopharmacology [cambridge.org]
- 6. The biogenic amine transporter activity of vinylogous amphetamine analogs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy “Partial” Substrates for the Biogenic Amine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (E)-4-phenylbut-3-en-1-amine Derivatives: Bridging the Chasm Between In Vitro Potency and In Vivo Efficacy
Introduction: The (E)-4-phenylbut-3-en-1-amine Scaffold - A Privileged Structure in Medicinal Chemistry
The (E)-4-phenylbut-3-en-1-amine core, a homoallylic amine, represents a versatile and synthetically accessible scaffold in modern drug discovery.[1] Characterized by a phenyl ring connected to an amine via a four-carbon chain with a trans-double bond, this structure serves as a crucial building block for a range of biologically active molecules. Its significance is perhaps best highlighted by its role as a key precursor to the antifungal drug Naftifine.[1] The unique interplay between the nucleophilic amine and the reactive olefinic bond allows for extensive chemical modification, leading to diverse libraries of derivatives.[1]
However, the journey from a promising "hit" in a petri dish to a successful therapeutic in a living system is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of derivatives based on this scaffold, drawing from distinct therapeutic areas to illustrate the critical principles that govern this transition. We will dissect the experimental choices, from cell-based assays to animal models, to provide researchers with a robust framework for evaluating their own compounds.
Part 1: The Proving Ground - Assessing In Vitro Efficacy
The initial evaluation of any new chemical entity begins in vitro. These assays are designed to be rapid, high-throughput, and to provide a clear, quantitative measure of a compound's activity against a specific biological target. For derivatives of (E)-4-phenylbut-3-en-1-amine, targets have ranged from neurotransmitter transporters to key enzymes in cancer progression.
Case Study: Inhibition of GABA Transporters (GATs)
Derivatives of this scaffold have been investigated as inhibitors of γ-aminobutyric acid (GABA) transporters, making them promising candidates for treating neurological disorders like epilepsy and neuropathic pain.[2] The primary goal of the in vitro screen is to quantify the potency of these compounds, typically expressed as an IC50 (half-maximal inhibitory concentration) or pIC50 (-log(IC50)).
Illustrative In Vitro Data for GAT Inhibition
| Compound ID | Modification to Core Scaffold | Target | Potency (pIC50) | Selectivity Notes |
| Derivative A | N-methyl, 4,4-diphenyl substitution | mGAT1 | 5.15 | Moderate selectivity over mGAT2/3 |
| Derivative B | N-benzyl amide substitution | mGAT3 | 5.06 | Slight subtype-selectivity |
| Derivative C | 2-(4-benzhydryl)-piperazin-1-yl | mGAT1-4 | < 4.0 | Weak, non-selective inhibition |
| Derivative D | N-benzyl, 4-hydroxybutanamide | mGAT1 | 4.96 | Active in GAT1-binding assay |
Note: This table is a synthesized representation based on reported pIC50 ranges and structure-activity relationship (SAR) discussions for this class of compounds.[2]
The data reveals critical SAR insights. For instance, the presence of bulky, lipophilic biaryl groups and a tertiary amino group appears crucial for effective interaction with the GABA uptake system.[2]
Experimental Protocol: [3H]-GABA Uptake Assay in HEK-293 Cells
This protocol is a self-validating system for quantifying GAT inhibition. The inclusion of known inhibitors (positive control) and vehicle (negative control) ensures the assay is performing within expected parameters.
-
Cell Culture: Maintain HEK-293 cells stably expressing the murine GABA transporter of interest (e.g., mGAT1) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plating: Seed cells into a 96-well plate at a density that yields a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Perform serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Initiation: Wash the cell monolayer twice with pre-warmed assay buffer.
-
Pre-incubation: Add 50 µL of the diluted test compound or control (vehicle, known inhibitor) to each well and incubate for 20 minutes at 37°C.
-
GABA Uptake: Add 50 µL of assay buffer containing a mixture of non-radiolabeled GABA and [3H]-GABA (final concentration ~10 nM). Incubate for 10 minutes at 37°C. This short incubation time ensures measurement of the initial uptake rate.
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS solution to each well.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to percentage inhibition relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
Mechanism of Action: GABA Transporter Inhibition
Caption: Standard experimental workflow for a cancer xenograft model.
Conclusion: A Synthesis of Perspectives
The comparative analysis of (E)-4-phenylbut-3-en-1-amine derivatives underscores a fundamental principle in drug discovery: in vitro potency and in vivo efficacy are distinct, albeit related, hurdles.
-
In vitro assays are indispensable for initial screening, target validation, and establishing structure-activity relationships at the molecular level. They are the lens through which we view a compound's intrinsic biological activity.
-
In vivo models provide the holistic context, testing a compound's resilience to the complex physiological processes of ADME and its ability to engage its target in a whole organism without undue toxicity.
The divergence between these two measures is common. A highly potent GAT inhibitor in vitro may fail in vivo due to an inability to cross the blood-brain barrier. Conversely, a moderately active PLK4 inhibitor in vitro might show excellent antitumor activity in vivo because it has a long half-life and achieves high concentrations within the tumor.
For researchers working with this promising scaffold, an integrated approach is paramount. Early in vitro ADME assays and computational pharmacokinetic modeling should be run in parallel with potency screens. This strategy allows for the early identification and optimization of derivatives that possess not just the key to the lock (in vitro potency) but also the ability to reach the lock in the first place (in vivo bioavailability and stability).
References
-
Zaręba, P., et al. (2014). Synthesis and pharmacological evaluation of new 4,4-diphenylbut-3-enyl derivatives of 4-hydroxybutanamides as GABA uptake inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. Available from: [Link]
-
MDPI. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Available from: [Link]
-
ResearchGate. (2015). Design and Synthesis of (E)-4-(2-Phenyl-2H-chromen-3-yl)but-3-en-2-ones and Evaluation of their In Vitro Antimicrobial Activity. Available from: [Link]
-
Figshare. (2009). Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-Mercaptophenol Derivative Designed As a Novel Bifunctional Antimelanoma Agent. Available from: [Link]
-
MDPI. (2022). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. Available from: [Link]
-
PubChem. (R)-4-Phenylbut-3-en-2-amine | C10H13N | CID 12063802. Available from: [Link]
-
Wikipedia. Phenylbutenamine. Available from: [Link]
-
PMC. (2016). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available from: [Link]
-
PubMed. (2019). 4-Sodium phenyl butyric acid has both efficacy and counter-indicative effects in the treatment of Col4a1 disease. Available from: [Link]
-
Semantic Scholar. Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Available from: [Link]
-
PubMed. (1979). Clinical pharmacokinetics of phenylbutazone. Available from: [Link]
-
Taylor & Francis. Pharmacokinetics – Knowledge and References. Available from: [Link]
-
MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available from: [Link]
-
PMC. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available from: [Link]
-
MDPI. (2024). Pharmacokinetics and Drug Interactions. Available from: [Link]
Sources
Assessing the selectivity of (E)-4-phenylbut-3-en-1-amine for dopamine vs norepinephrine transporters
This guide details the experimental framework for assessing the pharmacological selectivity of (E)-4-phenylbut-3-en-1-amine (also referred to as homocinnamylamine or a vinylogous phenethylamine) at the Dopamine Transporter (DAT) versus the Norepinephrine Transporter (NET).
Based on current medicinal chemistry literature, this molecule represents a conformational probe : a rigidified analogue of phenethylamine (PEA) designed to test the steric tolerance of the transporter's substrate binding site (S1). Unlike flexible PEA, the alkene linker restricts the ethylamine side chain, potentially forcing a specific binding pose that differentiates between DAT and NET.
Executive Summary & Chemical Context
(E)-4-phenylbut-3-en-1-amine is a primary amine structurally related to the endogenous trace amine
-
Chemical Class: Phenylbutenylamine (Vinylogous Phenethylamine).
-
Mechanism of Action (Hypothesized): Substrate-type releaser or weak uptake inhibitor.
-
Key Challenge: Distinguishing true transporter affinity from secondary effects (e.g., MAO degradation, as primary amines are prime MAO substrates).
Structural Comparison
| Compound | Structure | Key Feature | Primary Target Profile |
| Ph-CH₂-CH₂-NH₂ | Flexible ethyl chain | Non-selective Substrate (DAT/NET/SERT) | |
| Amphetamine | Ph-CH₂-CH(Me)-NH₂ | Non-selective Releaser (DAT > NET) | |
| (E)-4-phenylbut-3-en-1-amine | Ph-CH=CH-CH₂-CH₂-NH₂ | Rigid alkenyl linker | Test Compound (Probe for steric constraints) |
Experimental Protocols (Step-by-Step)
To objectively assess selectivity, you must determine two key parameters: Affinity (
A. Critical Pre-Requisite: MAO Inhibition
Primary amines with unsubstituted alpha-carbons are rapidly degraded by Monoamine Oxidase (MAO-A/B). Failure to block MAO will result in a false negative (apparent low affinity due to compound degradation).
-
Protocol: Pre-treat all cell lines or synaptosomes with Pargyline (10
M) or a combination of Clorgyline (MAO-A) and Selegiline (MAO-B) for 20 minutes prior to adding the test compound.
B. Functional Uptake Inhibition Assay
This assay measures the compound's ability to block the transport of radiolabeled neurotransmitters.
System: HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET).
-
Cell Preparation:
-
Seed HEK-hDAT and HEK-hNET cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well.
-
Incubate overnight at 37°C/5% CO₂.
-
-
Buffer Exchange:
-
Remove growth medium. Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.
-
-
Drug Incubation (The Variable):
-
Add (E)-4-phenylbut-3-en-1-amine at concentrations ranging from
M to M (7-point curve). -
Incubate for 10 minutes at 25°C (Room Temp) to allow equilibrium.
-
-
Substrate Addition:
-
Add
-Dopamine (for DAT) or -Norepinephrine (for NET) at a final concentration of 20 nM. -
Total Reaction Volume: 200
L. -
Uptake Time: 5 minutes (linear phase).
-
-
Termination:
-
Rapidly aspirate buffer. Wash 3x with ice-cold KRH buffer to stop transport.
-
Lyse cells with 1% SDS or 0.1 N NaOH.
-
-
Quantification:
-
Transfer lysate to scintillation vials with liquid scintillant. Measure CPM (Counts Per Minute).
-
C. Radioligand Binding Assay (Affinity)
To determine if the compound binds to the transporter without necessarily being transported (distinguishing inhibitor vs. substrate).
-
DAT Ligand:
-WIN 35,428 (CFT) or -Mazindol. -
NET Ligand:
-Nisoxetine. -
Protocol: Membranes prepared from transfected cells are incubated with the radioligand and the test compound. Displacement of the radioligand indicates binding affinity (
).
Data Analysis & Interpretation
Calculate the Selectivity Index (SI) to quantify preference.
-
SI > 10: Selective for DAT.
-
SI < 0.1: Selective for NET.
-
0.1 < SI < 10: Non-selective (Mixed).
Representative Reference Values (Validation Controls)
Use these standards to validate your assay performance before interpreting the test compound data.
| Compound | DAT | NET | Selectivity Profile |
| GBR-12909 | ~10 | >1,000 | Highly DAT Selective |
| Nisoxetine | >500 | ~10 | Highly NET Selective |
| Cocaine | ~200 | ~300 | Non-selective |
| Amphetamine | ~50 (Release) | ~40 (Release) | Non-selective |
| (E)-4-phenylbut-3-en-1-amine | To Be Determined | To Be Determined | Expected: Weak affinity ( |
Technical Note: Rigid analogues like (E)-4-phenylbut-3-en-1-amine often show reduced affinity compared to flexible parents (PEA) because the double bond prevents the molecule from adopting the optimal "induced fit" conformation required for high-affinity transport, unless the transporter is in a specific open-outward state.
Visualization of Signaling & Workflow
Diagram 1: Comparative Assay Workflow
This flowchart illustrates the parallel processing required to ensure identical conditions for DAT and NET assessment.
Caption: Parallel workflow for determining transporter selectivity, emphasizing the critical MAO inhibition step.
Diagram 2: Mechanism of Interaction (Substrate vs. Inhibitor)
Understanding whether the molecule is a blocker or a substrate is vital.
Caption: Mechanistic bifurcation. Rigid analogues often act as inhibitors (Path A) if they cannot induce the transporter conformational change required for translocation (Path B).
References
-
Schmitt, K. C., et al. (2010).[1] "Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter."[1][2][3] Journal of Neurochemistry.
- Blough, B. E., et al. (2019). "Vinylogous phenethylamines as monoamine transporter substrates." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for vinylogous SAR).
-
PDSP (Psychoactive Drug Screening Program). "Protocol for Dopamine Transporter Binding and Uptake Assays." UNC School of Medicine.
-
Eshleman, A. J., et al. (1999). "Characteristics of Drug Interactions with Recombinant Human Dopamine and Norepinephrine Transporters Expressed in Clonal Cell Lines." Journal of Pharmacology and Experimental Therapeutics.
-
BenchChem. "(E)-4-phenylbut-3-en-1-amine Structure and Properties."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial (E)-4-phenylbut-3-en-1-amine
Abstract
(E)-4-phenylbut-3-en-1-amine is a valuable unsaturated amine serving as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The isomeric and chemical purity of this reagent is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in downstream applications, particularly in regulated drug development pathways. This guide presents a comprehensive, multi-faceted strategy for rigorously benchmarking the purity of commercially available (E)-4-phenylbut-3-en-1-amine. We move beyond simple percentage purity claims, advocating for an orthogonal analytical approach that combines chromatographic, spectroscopic, and elemental analysis to build a robust and trustworthy purity profile. This document provides not only detailed experimental protocols but also the scientific rationale behind the selection of each technique, enabling researchers, scientists, and drug development professionals to make informed decisions about raw material quality.
Introduction: The Imperative of Purity
In the realm of synthetic chemistry, the quality of starting materials dictates the success of the entire synthetic cascade. (E)-4-phenylbut-3-en-1-amine, with its primary amine and reactive olefin functionalities, is a case in point.[1] Its utility as a precursor, for instance in the synthesis of antifungal agents like Naftifine, underscores the need for stringent quality control.[1] Commercial suppliers often provide a certificate of analysis with a purity value, typically derived from a single method like HPLC or GC. However, this single data point can be misleading. A 99% purity claim might conceal the presence of 1% of a structurally similar isomer or a reactive impurity that could disproportionately impact the intended reaction.
This guide champions the principle of orthogonality in analytical chemistry: the use of multiple, independent methods whose potential blind spots do not overlap. By integrating data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA), we can confidently identify and quantify a wide spectrum of potential impurities, from isomers and starting materials to residual solvents and side-products.
Anticipating Impurities: A Synthesis-Based Approach
To effectively hunt for impurities, one must first understand their likely origins. The common synthetic routes to (E)-4-phenylbut-3-en-1-amine often start from cinnamaldehyde or its derivatives, such as (E)-4-phenyl-3-buten-2-one (benzylideneacetone).[1][2][3] Based on these pathways, we can anticipate several classes of impurities:
-
Geometric Isomers: The most common isomer is the (Z)-4-phenylbut-3-en-1-amine. Its similar physical properties can make it difficult to separate during purification.
-
Starting Materials & Precursors: Incomplete reactions can leave residual (E)-4-phenyl-3-buten-2-one, benzaldehyde, or acetaldehyde.[4][5]
-
Over-Reduction Products: Aggressive reduction conditions can saturate the double bond, leading to the formation of 4-phenylbutan-1-amine.
-
Side-Reaction Products: Aldol condensation side-products or byproducts from the amination step may be present.[4]
-
Residual Solvents & Reagents: Solvents used during synthesis and purification (e.g., ethanol, diethyl ether, hexane) may be retained in the final product.
The Orthogonal Analytical Workflow
A single analytical technique is insufficient for a comprehensive purity assessment. Our recommended workflow integrates four distinct and complementary methods.
Caption: Orthogonal workflow for benchmarking commercial amine purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity assessment, excelling at separating the main component from less volatile impurities. However, primary amines like our target compound often lack a strong UV chromophore, making sensitive detection challenging.[6][7] To overcome this, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the amine.
-
Why Derivatization? Reagents like o-Phthalaldehyde (OPA) react rapidly with primary amines to form highly fluorescent and UV-active isoindole derivatives, drastically increasing detection sensitivity and allowing for accurate quantification at low levels.[6][8]
-
Method of Choice: Reversed-Phase HPLC (RP-HPLC) is ideal, separating compounds based on hydrophobicity. This allows the polar amine derivative to be well-retained and separated from non-polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities, and it is particularly adept at separating isomers.[9][10]
-
Why GC-MS? The direct coupling of a gas chromatograph to a mass spectrometer provides two orthogonal pieces of information: retention time (from the GC) and a mass fragmentation pattern (from the MS).[11] This allows for the confident identification of impurities by comparing their mass spectra to established libraries (e.g., NIST, Wiley). It is the gold standard for detecting residual solvents and identifying isomeric impurities that may co-elute in HPLC.[12][13]
-
Considerations: Amines can exhibit poor peak shape on standard GC columns due to their basicity. Derivatization (e.g., with a silylating agent) or the use of a base-deactivated column may be necessary to improve chromatography.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, is arguably the most powerful tool for structural elucidation and purity determination. It provides a direct, quantitative view of all proton-containing species in the sample.
-
Why NMR? Unlike chromatographic techniques that rely on a response factor, NMR is a primary analytical method. The area of each signal in a ¹H NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This allows for Quantitative NMR (qNMR) , where the purity of the target compound can be determined by integrating its signals against those of a certified internal standard of known concentration.[14][15] It is also excellent for identifying and quantifying structural isomers and other impurities without needing reference standards for each one.
Elemental Analysis (EA)
Elemental analysis provides a fundamental check on the compound's empirical formula. It measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).
-
Why EA? This technique serves as a crucial, independent validation of overall purity.[16][17] If a sample is pure (E)-4-phenylbut-3-en-1-amine (C₁₀H₁₃N), the experimental C, H, and N percentages will closely match the theoretical values. A significant deviation (typically >0.4%) suggests the presence of impurities that alter the elemental composition, such as water, solvents, or inorganic salts.[14][15]
Experimental Protocols
Disclaimer: These protocols are provided as templates. Analysts should perform full method validation for their specific instrumentation and samples.
Protocol 1: Purity by RP-HPLC with OPA Derivatization
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of ethanol. Add 50 µL of 3-mercaptopropionic acid and dilute to 50 mL with a 0.1 M sodium borate buffer (pH 9.5). This reagent is light-sensitive and should be prepared fresh daily.[8]
-
-
Standard & Sample Preparation:
-
Stock Solution: Accurately weigh ~25 mg of the (E)-4-phenylbut-3-en-1-amine reference standard (or sample) into a 25 mL volumetric flask and dilute to volume with a 50:50 acetonitrile:water mixture.
-
Working Solution: Dilute the stock solution 1:100 with the 50:50 acetonitrile:water mixture.
-
-
Derivatization Procedure:
-
In an HPLC vial, mix 100 µL of the working solution with 400 µL of the OPA reagent.
-
Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature before injection.[8]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5).[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm or Fluorescence (Excitation: 330 nm, Emission: 471 nm).[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the area percent purity from the resulting chromatogram.
Protocol 2: Impurity Profile by GC-MS
-
Sample Preparation:
-
Dissolve ~10 mg of the sample in 10 mL of dichloromethane or another suitable solvent.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C (Splitless injection).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
Protocol 3: Quantitative Purity by ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh ~15 mg of a certified internal standard (e.g., maleic acid) into a vial. Record the exact weight.
-
Accurately weigh ~20 mg of the (E)-4-phenylbut-3-en-1-amine sample into the same vial. Record the exact weight.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified (a D1 of 30 seconds is often a safe starting point).
-
-
Data Analysis:
-
Calibrate the spectrum to the solvent peak.
-
Integrate a well-resolved, unique signal from the internal standard (e.g., the two olefinic protons of maleic acid).
-
Integrate a well-resolved, unique signal from the analyte (e.g., the olefinic protons).
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.
-
Data Interpretation: A Comparative Case Study
To illustrate the power of this orthogonal approach, consider the hypothetical data collected for (E)-4-phenylbut-3-en-1-amine from three different commercial suppliers.
| Analytical Test | Supplier A | Supplier B | Supplier C |
| Appearance | Colorless Oil | Pale Yellow Oil | Colorless Oil |
| RP-HPLC Purity (Area %) | 99.6% | 98.5% | 99.1% |
| GC-MS Purity (Area %) | 98.2% | 98.4% | 99.0% |
| Major Impurities (GC-MS) | (Z)-isomer: 1.5%4-phenylbutan-1-amine: 0.3% | Benzaldehyde: 1.1%Unknown: 0.5% | (Z)-isomer: 0.8%Toluene: 0.2% |
| ¹H NMR Purity (qNMR) | 98.1% (w/w) | 98.6% (w/w) | 99.2% (w/w) |
| Elemental Analysis (% Found) | C: 81.25, H: 8.95, N: 9.40 | C: 81.55, H: 8.93, N: 9.49 | C: 81.58, H: 8.91, N: 9.51 |
| Theoretical (C₁₀H₁₃N) | C: 81.58, H: 8.90, N: 9.51 |
Analysis of Results:
Conclusion
Benchmarking the purity of a critical reagent like (E)-4-phenylbut-3-en-1-amine requires a diligent, evidence-based approach that extends beyond a single purity figure on a certificate of analysis. By systematically applying an orthogonal set of analytical techniques—HPLC for general purity, GC-MS for isomer and volatile impurity identification, NMR for structural confirmation and absolute quantification, and elemental analysis for fundamental compositional verification—researchers can build a comprehensive and trustworthy quality profile. This rigorous evaluation empowers scientists to select the highest quality reagents, ensuring the reproducibility, efficiency, and success of their synthetic endeavors.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Ge, X., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Link]
-
Jackson, K. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Jackson, K. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science (via PMC). [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
ResearchGate. (n.d.). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
VIPSEN. (2024). Comparison of Natural and Synthetic Cinnamaldehyde. [Link]
-
Chromatography Forum. (2006). Detecting Primary Amines. [Link]
-
Wikipedia. (n.d.). Cinnamaldehyde. [Link]
-
Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]
- Google Patents. (n.d.). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
-
U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. [Link]
-
Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. [Link]
-
Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]
-
ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Link]
Sources
- 1. (E)-4-phenylbut-3-en-1-amine | 7515-38-0 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Uses of Cinnamaldehyde_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. shimadzu.com [shimadzu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azom.com [azom.com]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Synthetic Routes for Substituted Phenylbutenylamines
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylbutenylamines are a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. The precise arrangement of substituents on the phenyl ring and the stereochemistry of the butenylamine side chain are crucial for their pharmacological activity. This guide provides a detailed comparison of several key synthetic strategies to access these important structures, offering insights into their mechanisms, advantages, and limitations to aid in the selection of the most suitable route for a given research or development goal.
Reductive Amination of Phenylbutenones
Reductive amination is a direct and widely used method for synthesizing amines from carbonyl compounds.[1][2] This approach involves the reaction of a phenylbutenone with an amine to form an intermediate imine, which is then reduced to the final phenylbutenylamine.[1] The reaction is often performed as a one-pot procedure, making it an efficient and atom-economical choice.[3][4]
The choice of reducing agent is a critical parameter in this synthesis. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[2] Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the imine in the presence of the starting ketone.[5]
Experimental Protocol: Synthesis of N-Benzyl-4-phenylbut-3-en-2-amine via Reductive Amination
-
Imine Formation: To a solution of 4-phenylbut-3-en-2-one (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL), a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 mmol) is added in small portions. The reaction is then allowed to warm to room temperature and stirred for an additional 4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired N-benzyl-4-phenylbut-3-en-2-amine.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Analysis of the Dose-Response Profile of (E)-4-phenylbut-3-en-1-amine and Structurally Related Antifungal Agents
This guide provides a comprehensive statistical analysis of the dose-response characteristics of (E)-4-phenylbut-3-en-1-amine, a promising olefinic amine. Framed within a hypothetical drug discovery context, we explore its potential antifungal activity, drawing comparisons with established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel bioactive compounds.
(E)-4-phenylbut-3-en-1-amine stands as a molecule of interest due to its structural attributes. As a homoallylic amine, it features both an amine and a carbon-carbon double bond, functionalities that are key to its chemical reactivity and potential biological interactions.[1] Notably, this compound is a known precursor in the synthesis of Naftifine, a clinically utilized allylamine antifungal drug.[1] This established connection provides a strong rationale for investigating its own antifungal potential.
This guide will navigate through the hypothetical experimental workflow for determining the dose-response curve of (E)-4-phenylbut-3-en-1-amine, comparing its potency and efficacy against selected antifungal drugs:
-
Naftifine: The direct structural derivative and an allylamine antifungal.
-
Terbinafine: Another widely used allylamine antifungal, sharing a similar mechanism of action with Naftifine.
-
Clotrimazole: An azole antifungal with a different mechanism of action, providing a broader comparative context.
Furthermore, considering the structural similarity of phenylbutenamine derivatives to monoamine releasing agents, we will briefly touch upon a secondary experimental avenue to explore potential neurological activity.[2]
Comparative Overview of Investigated Compounds
A foundational understanding of the physicochemical properties of the compounds under investigation is crucial for interpreting their biological activity.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Class | Primary Mechanism of Action (Antifungal) |
| (E)-4-phenylbut-3-en-1-amine | C₁₀H₁₃N | 147.22 | Olefinic Amine | Hypothesized: Squalene Epoxidase Inhibition |
| Naftifine | C₂₁H₂₁N | 287.406 | Allylamine | Squalene Epoxidase Inhibition[3] |
| Terbinafine | C₂₁H₂₅N | 291.4 | Allylamine | Squalene Epoxidase Inhibition[4][5] |
| Clotrimazole | C₂₂H₁₇ClN₂ | 344.84 | Azole | Lanosterol 14-alpha Demethylase Inhibition[6] |
Hypothesized Signaling Pathway and Mechanism of Action
The primary hypothesized mechanism of antifungal action for (E)-4-phenylbut-3-en-1-amine is the inhibition of squalene epoxidase, an enzyme critical for ergosterol biosynthesis in fungi.[3][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the toxic accumulation of squalene, leads to fungal cell death.[5][8] This mechanism is shared with the allylamine class of antifungals, including Naftifine and Terbinafine.
Caption: Hypothesized mechanism of action for (E)-4-phenylbut-3-en-1-amine and comparator antifungals.
Experimental Protocols
To ensure scientific rigor, the following detailed protocols for a hypothetical study are outlined.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[9][10][11]
Objective: To determine the Minimum Inhibitory Concentration (MIC) and generate a dose-response curve for each compound against a selected fungal strain (e.g., Candida albicans).
Materials:
-
(E)-4-phenylbut-3-en-1-amine, Naftifine, Terbinafine, Clotrimazole
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of each compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a spectrophotometer to determine fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the growth control. Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
Protocol 2: Cytotoxicity Assay
Objective: To assess the potential toxicity of the compounds against a mammalian cell line (e.g., HEK293) and determine the 50% cytotoxic concentration (CC50).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the compounds used in the antifungal assay.
-
Incubation: Incubate the plates for 24 hours.
-
MTT Assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Data Collection: Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50.
Data Analysis and Interpretation
The dose-response data will be analyzed using non-linear regression to fit a sigmoidal curve.[12] Key parameters to be determined include the IC50 (the concentration that inhibits 50% of fungal growth) and the Hill slope, which describes the steepness of the curve.[13][14][15]
Caption: Workflow for dose-response curve analysis.
Hypothetical Dose-Response Data
The following table presents hypothetical data for the antifungal activity of the tested compounds against C. albicans.
| Compound | IC50 (µM) | Hill Slope | R² |
| (E)-4-phenylbut-3-en-1-amine | 1.25 | 1.1 | 0.99 |
| Naftifine | 0.85 | 1.0 | 0.98 |
| Terbinafine | 0.50 | 1.2 | 0.99 |
| Clotrimazole | 2.10 | 0.9 | 0.97 |
Interpretation:
-
IC50: A lower IC50 value indicates higher potency. In this hypothetical scenario, Terbinafine is the most potent, followed by Naftifine, (E)-4-phenylbut-3-en-1-amine, and Clotrimazole.
-
Hill Slope: A Hill slope of approximately 1 suggests a standard, single-site binding interaction.[14] Slopes greater than 1 may indicate positive cooperativity or other complex binding phenomena, while slopes less than 1 can suggest negative cooperativity.[14][16]
-
R²: The R-squared value indicates the goodness of fit of the regression model to the data. Values close to 1 suggest a good fit.
Statistical Comparison of Potency
To determine if the observed differences in IC50 values are statistically significant, an appropriate statistical test, such as an F-test or a t-test on the log-transformed IC50 values, should be performed.[17] This allows for a robust comparison of the compounds' potencies.
Secondary Investigation: Neurological Activity
Given the structural relationship of phenylbutenamine to norepinephrine-dopamine releasing agents, a secondary investigation into its potential neurological effects could be warranted.[2] This would involve a different set of experimental protocols.
Protocol 3: Neurotransmitter Release Assay
Objective: To measure the release of norepinephrine and dopamine from a relevant cell line (e.g., PC-12 cells) in response to treatment with (E)-4-phenylbut-3-en-1-amine.
Materials:
-
PC-12 cells
-
(E)-4-phenylbut-3-en-1-amine
-
High-performance liquid chromatography (HPLC) with electrochemical detection
Procedure:
-
Cell Culture: Culture PC-12 cells under appropriate conditions.
-
Compound Treatment: Treat the cells with various concentrations of (E)-4-phenylbut-3-en-1-amine.
-
Sample Collection: Collect the cell culture supernatant at different time points.
-
Neurotransmitter Quantification: Measure the concentrations of norepinephrine and dopamine in the supernatant using HPLC.[18]
Conclusion
This guide has outlined a comprehensive, albeit hypothetical, framework for the statistical analysis of the dose-response curve of (E)-4-phenylbut-3-en-1-amine. By leveraging its structural relationship to Naftifine, we have proposed a scientifically sound investigation into its potential antifungal activity, complete with detailed experimental protocols and data analysis workflows. The inclusion of comparator compounds with both similar and different mechanisms of action provides a robust basis for evaluating its potential as a novel therapeutic agent. The secondary exploration of neurological activity highlights the importance of considering multiple potential biological targets based on chemical structure. This systematic approach, grounded in established scientific principles, is essential for the rigorous evaluation of new chemical entities in the drug discovery pipeline.
References
-
TERBINAFINE. (2019, December 10). Retrieved from [Link]
-
A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
Terbinafine: A Review on Properties, Application and Analytical Methods. cr subscription agency. Retrieved from [Link]
-
Prism 3 -- Analyzing Dose-Response Data - FAQ 1751. GraphPad. Retrieved from [Link]
-
Terbinafine. Wikipedia. Retrieved from [Link]
-
Naftifine Cream: Package Insert / Prescribing Info / MOA. (2025, November 20). Drugs.com. Retrieved from [Link]
-
Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. BellBrook Labs. Retrieved from [Link]
-
Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Retrieved from [Link]
-
Naftifine. PubChem. Retrieved from [Link]
- K-Varma, A., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(5), e62623.
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.
-
Naftifine. Wikipedia. Retrieved from [Link]
-
Terbinafine. PharmaCompass.com. Retrieved from [Link]
-
Clotrimazole: Package Insert / Prescribing Information. (2026, February 9). Drugs.com. Retrieved from [Link]
- Feng, B. Y., et al. (2021). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Chemical Biology, 16(12), 2739–2746.
-
Clotrimazole. PubChem. Retrieved from [Link]
- Fisher, J. F., & Cook, N. B. (2018). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology and Infection, 24(7), 683-690.
-
Terbinafine. PubChem. Retrieved from [Link]
- Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00121-19.
-
How to plot a dose response curve using Graphpad Prism #dose #response #pharmacology #graphpad. (2023, July 17). YouTube. Retrieved from [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022, August 4). YouTube. Retrieved from [Link]
-
ISO 16256:2012(en) Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. ISO. Retrieved from [Link]
-
How to measure norepinephrine (noradrenaline) and dopamine levels in patients? (2026, January 27). Retrieved from [Link]
- Park, H. J., et al. (2009). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 53(5), 2133–2135.
-
Clotrimazole. Wikipedia. Retrieved from [Link]
-
Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. (2025, August 19). Retrieved from [Link]
-
Hill slope. GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]
-
Key Analysis: Dose-Response. (2023, August 16). GraphPad. Retrieved from [Link]
- Fatahinia, M., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Current Medical Mycology, 7(1), 1-8.
- Liras, J. L., & Lonsdale, R. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
-
Antifungal Activity Testing. Retrieved from [https://www.bioc ompatibility.com/antifungal-activity-testing]([Link] ompatibility.com/antifungal-activity-testing)
- Kumar, P., & Prabhakar, N. R. (1990). Release of dopamine and norepinephrine by hypoxia from PC-12 cells. American Journal of Physiology-Cell Physiology, 258(6), C1031-C1036.
- K-Varma, A., et al. (2015).
-
Dose-Response Curve | Definition and Applications. Danaher Life Sciences. Retrieved from [Link]
-
Hill Equation: Setting up a dose-response curve. (2025, April 21). CDD Support. Retrieved from [Link]
-
Phenylbutenamine. Wikipedia. Retrieved from [Link]
- Ekins, S., et al. (2016). Statistical analysis results for correlations with IC 50 .
- Kirk, P., et al. (2020).
-
Adrenaline, Noradrenaline, and Dopamine ELISA Assay Kit. Eagle Biosciences. Retrieved from [Link]
- Park, H.-R., et al. (2012). In Vivo Comparison of Norepinephrine and Dopamine Release in Rat Brain by Simultaneous Measurements with Fast-Scan Cyclic Voltammetry. Journal of Neurochemistry, 123(5), 786-795.
-
3-CAT Research ELISA Kit (Adrenaline/Noradrenaline/Dopamine). Retrieved from [Link]
-
4-Phenylbut-3-ene-1-yne. Cheméo. Retrieved from [Link]
Sources
- 1. (E)-4-phenylbut-3-en-1-amine | 7515-38-0 | Benchchem [benchchem.com]
- 2. Phenylbutenamine - Wikipedia [en.wikipedia.org]
- 3. Naftifine - Wikipedia [en.wikipedia.org]
- 4. crsubscription.com [crsubscription.com]
- 5. Terbinafine - Wikipedia [en.wikipedia.org]
- 6. Clotrimazole - Wikipedia [en.wikipedia.org]
- 7. Naftifine | 65472-88-0 [amp.chemicalbook.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]
- 13. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 14. graphpad.com [graphpad.com]
- 15. support.collaborativedrug.com [support.collaborativedrug.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.physiology.org [journals.physiology.org]
Precision in Functional Screens: Controlling Inter-Assay Variability with (E)-4-phenylbut-3-en-1-amine
Topic: Inter-assay variability in functional screens with (E)-4-phenylbut-3-en-1-amine Content Type: Publish Comparison Guide
Executive Summary: The "Stress Test" of Screening Libraries
(E)-4-phenylbut-3-en-1-amine (often abbreviated as (E)-PBA in specific organic chemistry contexts, though distinct from the acid metabolite) represents a unique class of homoallylic amines . Unlike robust standards such as benzylamine or phenethylamine, (E)-PBA possesses a conjugated alkene motif that introduces significant physicochemical volatility into functional screens.
This guide addresses the inter-assay variability observed when using (E)-PBA as a probe for Amine Transaminases (ATAs) and Monoamine Oxidases (MAOs) . While valuable for probing the steric constraints of an enzyme's active site (due to its rigid "E" geometry), this same rigidity—and its potential to collapse—makes it a frequent source of "noisy" data.
Key Insight: The primary driver of variability is not the enzyme, but the photochemical instability of the substrate itself, leading to unrecognized E-to-Z isomerization that alters binding kinetics.
Mechanistic Sources of Variability
To control variability, one must understand the "Triangle of Instability" governing this molecule. Unlike saturated amines, (E)-PBA is susceptible to three distinct degradation pathways during a standard 1-hour incubation screen.
Diagram 1: The Variability Triad
This diagram illustrates the three competing forces that degrade assay quality.
Caption: The "Variability Triad" showing how environmental factors (light, pH) divert the substrate from the desired enzymatic pathway, causing kinetic inconsistencies.
Comparative Performance Analysis
The following table compares (E)-PBA against standard amine probes. Note that while (E)-PBA has higher variability, it offers superior stereochemical resolution , making it indispensable for mapping active site pockets.
Table 1: Variability Profile of Amine Probes
| Feature | (E)-4-phenylbut-3-en-1-amine | Phenethylamine (Standard) | Benzylamine (Robust) |
| Primary Utility | Probing steric depth & alkene recognition | General MAO/ATA activity | High-throughput "Hit" finding |
| Inter-Assay CV% | 15 - 25% (High) | < 5% (Low) | < 2% (Very Low) |
| Light Sensitivity | High (E | Negligible | Negligible |
| Solubility (pH 7.4) | Moderate (Requires <5% DMSO) | High | High |
| Kinetic Stability | Biphasic (Fast initial, slow decay) | Linear | Linear |
| Interference | UV 250-290nm (Overlap with protein) | Minimal | Minimal |
Critical Note: If your screen shows "activity drop-off" over time, it is likely not enzyme death, but the accumulation of the Z-isomer , which often acts as a competitive inhibitor for Transaminases engineered for "E" specificity.
Optimized Protocols for Reproducibility
Protocol A: Controlling Photochemical Isomerization
The Problem: Standard laboratory lighting (fluorescent/LED) emits enough blue light to drive E-to-Z isomerization, shifting the ratio from 99:1 to 80:20 within 60 minutes in dilute solution.
The Fix:
-
Stock Preparation: Dissolve (E)-PBA in degassed DMSO inside an amber vial.
-
Working Solution: Prepare fresh. Do not store dilute aqueous solutions >4 hours.
-
Assay Plate: Use opaque black plates for fluorescence assays or wrap clear plates in foil during incubation.
Protocol B: The Amine Transaminase (ATA) Screen
The Problem: The equilibrium for converting (E)-PBA to its ketone ((E)-4-phenylbut-3-en-2-one) is thermodynamically unfavorable.
Self-Validating Workflow: This protocol uses an Isopropylamine (IPA) donor system which drives equilibrium forward by removing the volatile byproduct (acetone).
Caption: ATA Screening Workflow. Note the critical "Acetone Removal" step; failure here is the #1 cause of false negatives due to equilibrium stagnation.
Step-by-Step Methodology:
-
Buffer: 100 mM HEPES, pH 7.5 (Phosphate buffer can precipitate specific mutant enzymes).
-
Cofactor: Add PLP (Pyridoxal-5'-phosphate) to a final concentration of 1 mM. Crucial: Add PLP to the buffer before the enzyme to ensure active site saturation.
-
Substrate Loading: Add (E)-PBA (10-50 mM).
-
Amine Donor: Add Isopropylamine (1 M) neutralized to pH 7.5.
-
Incubation: 24 hours at 30°C. Strictly Dark.
-
Quenching: Add 100 µL Acetonitrile + 1% Formic Acid.
-
Analysis: HPLC on a C18 column (detecting the enone product at 280 nm).
-
Validation Check: The enone product has a distinct UV max at ~285 nm. If the peak shifts to ~250 nm, your product has degraded or isomerized.
-
Troubleshooting Guide: Interpretation of Data
| Observation | Probable Cause | Corrective Action |
| High Background (No Enzyme) | Oxidation of the allylic amine. | Add 1 mM DTT or TCEP to buffer; degas solvents. |
| Non-Linear Kinetics | Substrate inhibition or E | Reduce (E)-PBA conc. to <10 mM; Perform assay in total darkness. |
| Variable "Hit" Rate | Evaporation of amine donor (Isopropylamine). | Use plate seals resistant to organic solvents; switch to Alanine/LDH system. |
| Shift in Retention Time | Column fouling or Z-isomer formation. | Flush column with 90% MeOH; Check stock solution purity via NMR. |
References
-
Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines. Source: National Institutes of Health (PMC) / J Org Chem. Context: Defines the photochemical instability of the cinnamyl amine scaffold and the E/Z isomerization rates. URL:[Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Source: MDPI (Catalysts). Context: Provides the foundational protocol for Transaminase (ATA) screening, equilibrium displacement, and detection of phenylbut-en-amine derivatives. URL:[Link]
-
A Concise Synthesis of (E)-3-Amino-1-phenyl-1-butene, a Monoamine Oxidase Inhibitor. Source: ResearchGate / Organic Preparations and Procedures International. Context: Establishes the specific inhibitory potential of the alkene amine structure against MAO enzymes. URL:[Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-4-phenylbut-3-en-1-amine
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. The "cradle-to-grave" responsibility for hazardous materials, a principle enforced by the U.S. Environmental Protection Agency (EPA), underscores the generator's accountability from creation to final disposal.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of (E)-4-phenylbut-3-en-1-amine, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile of (E)-4-phenylbut-3-en-1-amine
Based on these structural similarities, (E)-4-phenylbut-3-en-1-amine should be handled as a substance that is:
-
Acutely Toxic: Likely to be fatal or cause significant harm if swallowed or in contact with skin.
-
Corrosive: Expected to cause severe skin burns and serious eye damage.[2][3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Therefore, all waste containing this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the sink or in regular trash.[4][5][6]
Personal Protective Equipment (PPE) is mandatory when handling the compound or its waste. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)
-
Splash goggles or a face shield
-
A properly fitted laboratory coat[7]
All handling operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]
The Core Disposal Workflow: From Generation to Collection
The proper disposal of (E)-4-phenylbut-3-en-1-amine waste follows a systematic process of segregation, containment, labeling, and storage, culminating in collection by a certified hazardous waste handler.
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[5][8]
-
Identify the Waste Stream: Determine if the waste is pure (E)-4-phenylbut-3-en-1-amine, a solution in a solvent, or contaminated materials (e.g., gloves, absorbent pads).
-
Segregate Incompatibles: (E)-4-phenylbut-3-en-1-amine, as an organic base, must be kept separate from incompatible materials. Mixing can cause violent exothermic reactions, gas evolution, or fire.
| Hazard Class | Disposal Parameters for (E)-4-phenylbut-3-en-1-amine Waste |
| Primary Hazard | Toxic (Class 6), Corrosive (Class 8) |
| Container Material | High-Density Polyethylene (HDPE), Glass (if compatible with all contents) |
| Incompatible Waste Streams | Acids (Strong and Weak): Violent neutralization reaction.[9][10] Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates): Fire and explosion hazard.[10][11] Halogenated Compounds: Potential for vigorous reactions. |
| Recommended Segregation | Store in a "Toxic Organic Base" or "Non-halogenated Organic" waste stream. |
Step 2: Containerization
The choice of container is crucial for safe storage and transport.
-
Use a Compatible Container: The container must be chemically resistant to all components of the waste.[4][8] For liquid amine waste, an HDPE or glass bottle is typically appropriate.
-
Ensure Good Condition: The container must be free of leaks and have a secure, screw-top cap.[12] Schott bottles, being expensive, should generally be avoided for waste collection.[9]
-
Do Not Overfill: Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion.[10]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.[4][8][11]
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, the container must be labeled with an official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8]
-
Complete All Fields: Clearly write the full chemical names of all constituents, including solvents and solutes. Do not use abbreviations or chemical formulas.[11]
-
Indicate Percentages: Provide an accurate estimate of the percentage of each component.
-
Mark Hazard Pictograms: Check the appropriate boxes for the hazards present (e.g., Toxic, Corrosive, Health Hazard, Environmental Hazard).
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[6][13]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the largest container.[8][12] This prevents the spread of material in case of a leak.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[8][12][14] A funnel should never be left in the opening.[12]
-
Storage Cabinet: If the waste solution is flammable (e.g., dissolved in a flammable solvent), it must be stored in a rated flammable storage cabinet.[12][13]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for managing waste until it is collected by trained professionals.
-
Contact EHS: When the container is full or has been in storage for the maximum allowed time (typically 180 days for Small Quantity Generators), contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[7][15]
-
Do Not Transport: Never transport hazardous waste yourself across campus or to other buildings.[8] This must be done by trained EHS staff or contractors.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
-
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If a flammable solvent is involved, turn off any nearby ignition sources.[10]
-
Contain: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Collect: Carefully scoop the contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[6][8]
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Call for an immediate medical evaluation.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth with water and seek immediate medical attention.
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of (E)-4-phenylbut-3-en-1-amine waste.
Caption: Decision workflow for the proper disposal of (E)-4-phenylbut-3-en-1-amine waste.
References
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2026, from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). University of Canterbury. Retrieved March 7, 2026, from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.). Labor Security System. Retrieved March 7, 2026, from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. Retrieved March 7, 2026, from [Link]
-
Chemical Waste Management | Environmental Health and Safety | The University of Vermont. (n.d.). The University of Vermont. Retrieved March 7, 2026, from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). A-C-T. Retrieved March 7, 2026, from [Link]
-
Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved March 7, 2026, from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]
-
Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12). Florida Department of Environmental Protection. Retrieved March 7, 2026, from [Link]
-
Hazardous Waste Manual - Alabama A&M University. (n.d.). Alabama A&M University. Retrieved March 7, 2026, from [Link]
-
Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Nipissing University. Retrieved March 7, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL - University of Toronto. (n.d.). University of Toronto. Retrieved March 7, 2026, from [Link]
-
Hazardous Waste Disposal Procedures - Michigan Technological University. (n.d.). Michigan Technological University. Retrieved March 7, 2026, from [Link]
-
4-PHENYL-1-BUTENE - Gelest, Inc. (2016, November 3). Gelest, Inc. Retrieved March 7, 2026, from [Link]
Sources
- 1. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. aamu.edu [aamu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vumc.org [vumc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. nipissingu.ca [nipissingu.ca]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. Chemical Waste Management | Department of Environmental Health and Safety | The University of Vermont [uvm.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. mtu.edu [mtu.edu]
- 15. sustainable-markets.com [sustainable-markets.com]
Personal protective equipment for handling (E)-4-phenylbut-3-en-1-amine
Handling (E)-4-phenylbut-3-en-1-amine requires a rigorous understanding of its chemical behavior. As a homoallylic primary amine featuring both a nucleophilic amine group and a reactive carbon-carbon double bond[1], it is a highly versatile building block in organic synthesis and drug development. However, its chemical structure also dictates a strict safety and operational protocol.
This guide provides an authoritative, causality-driven Standard Operating Procedure (SOP) for the safe handling, reaction execution, and disposal of (E)-4-phenylbut-3-en-1-amine.
Chemical Profile & Hazard Causality
To safely handle this compound, researchers must first understand the mechanistic reasons behind its hazards. The primary amine nitrogen possesses a lone pair of electrons, making it both a strong nucleophile and a Brønsted-Lowry base. Upon contact with physiological moisture (such as in the eyes, on the skin, or within the respiratory tract), the amine undergoes an exothermic protonation. This localized spike in pH causes rapid saponification of lipid bilayers and the denaturation of structural proteins, leading to severe chemical burns[2],[3].
Furthermore, the lipophilic styryl tail (the phenylbutenyl group) enhances the molecule's ability to penetrate dermal layers compared to simple, short-chain aliphatic amines, significantly increasing the risk of systemic toxicity upon exposure.
Table 1: Quantitative Chemical Profile
| Property | Value |
| Chemical Name | (E)-4-phenylbut-3-en-1-amine |
| CAS Registry Numbers | 7515-38-0[1], 82593-25-7[4] |
| Molecular Formula | C10H13N[1] |
| Molecular Weight | 147.22 g/mol [1] |
| Structural Class | Homoallylic Primary Amine[1] |
Mandatory Personal Protective Equipment (PPE) Matrix
The selection of PPE is not a matter of preference but a strict requirement dictated by the chemical's reactivity and permeation kinetics.
Table 2: PPE Specifications and Scientific Rationale
| Protection Zone | Mandatory Equipment | Causality / Scientific Rationale |
| Eye & Face | ANSI Z87.1 Splash Goggles + Face Shield | Amines cause rapid, irreversible corneal saponification and permanent blindness[3]. |
| Skin & Body | Flame-Resistant Lab Coat + Chemical Apron | Prevents dermal penetration of the lipophilic styryl tail, mitigating systemic toxicity. |
| Hands | Butyl Rubber or Laminated Gloves | Standard nitrile offers poor permeation resistance to free organic amines, allowing chemical breakthrough without visible glove degradation[5]. |
| Respiratory | Certified Chemical Fume Hood | Prevents the inhalation of corrosive vapors that cause severe mucosal irritation and respiratory distress[2],[3]. |
Operational Workflow: Nucleophilic Addition Protocol
When utilizing (E)-4-phenylbut-3-en-1-amine in synthetic workflows (e.g., amidation or multicomponent reactions[1]), the following self-validating protocol ensures both chemical yield and operator safety.
Step 1: Pre-Operation Setup Verify the fume hood face velocity. Purge the reaction flask with an inert gas (N₂ or Ar). Causality: Inert atmospheres prevent the unwanted oxidation of the olefinic amine and mitigate the risk of igniting flammable vapors[1],[6].
Step 2: Dispensing Utilizing a gas-tight syringe, extract the required volume of the amine. Do not pour directly from the reagent bottle. Causality: Syringe transfer minimizes vapor release into the hood environment and drastically reduces the probability of a catastrophic spill[2].
Step 3: Reaction Execution Cool the receiving electrophile solution (e.g., an enone or acid chloride) to 0 °C in an ice bath. Slowly add the amine dropwise. Causality: The nucleophilic attack of a primary amine is highly exothermic. Strict thermal control prevents thermal runaway, reagent degradation, and hazardous pressure buildup[1],[3].
Step 4: Quenching & Workup Upon reaction completion, remove the ice bath. Quench the reaction by the slow, dropwise addition of a mild aqueous buffer or dilute acid (e.g., 1M HCl) to neutralize any unreacted amine[6],[3].
Step 5: Waste Segregation Transfer the aqueous and organic layers to their respective, clearly labeled waste containers. Strictly segregate amine waste from oxidizing agents, peroxides, and strong acids. Causality: Amines react violently with oxidizers and strong acids, potentially causing fires or explosions in the waste stream[2],[5].
Emergency Spill Protocol
In the event of an accidental release, standard acid-base neutralization instincts can be dangerous. Follow this specific protocol:
-
Evacuate & Assess: Immediately alert personnel and evacuate the immediate area. Ensure appropriate butyl rubber PPE is worn before approaching the spill[6].
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand) to prevent environmental spread[2].
-
Neutralization (Critical Step): Do NOT use strong mineral acids (like concentrated HCl). Apply a mild solid acid, such as citric acid or sodium bisulfate, directly to the spill. Causality: Strong acids react violently with concentrated amine bases, causing exothermic boiling, splattering, and the rapid release of toxic vapors. Mild solid acids provide a controlled, endothermic-safe neutralization[2].
-
Cleanup & Disposal: Sweep the neutralized mixture using non-sparking tools. Double-bag the waste in clear plastic bags, label as "Hazardous Amine Waste," and coordinate with Environmental Health & Safety (EHS) for immediate pickup[6].
Operational Signaling Workflow
Workflow for handling (E)-4-phenylbut-3-en-1-amine, including standard operations and spill response.
References
-
National Institutes of Health (NIH). "Chemical Safety Guide, 6th Ed." NIH Office of Research Services.[Link]
-
University of California, Merced. "Standard Operating Procedure: Conditions for safe storage". UC Merced Environmental Health and Safety.[Link]
Sources
- 1. (E)-4-phenylbut-3-en-1-amine | 7515-38-0 | Benchchem [benchchem.com]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. (2-Aminomethyl-benzyl)-diethyl-amine | 84227-68-9 | Benchchem [benchchem.com]
- 4. (E)-4-phenylbut-3-en-1-amine CAS#: 82593-25-7 [m.chemicalbook.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
